Sdh-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H9Cl2F3N4O2S |
|---|---|
Molecular Weight |
389.2 g/mol |
IUPAC Name |
N'-(2,4-dichlorophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonohydrazide |
InChI |
InChI=1S/C11H9Cl2F3N4O2S/c1-5-9(10(19-17-5)11(14,15)16)23(21,22)20-18-8-3-2-6(12)4-7(8)13/h2-4,18,20H,1H3,(H,17,19) |
InChI Key |
OLYMCIPSEKTNOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C(F)(F)F)S(=O)(=O)NNC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Sdh-IN-4: A Technical Guide to its Mechanism of Action as a Succinate Dehydrogenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sdh-IN-4 is a potent and selective inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II. This enzyme plays a critical role in cellular metabolism, uniquely participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain. By targeting SDH, this compound disrupts fungal respiration, leading to potent antifungal activity. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its quantitative effects, the signaling pathways it modulates, and the experimental protocols used to characterize its activity.
Core Mechanism of Action: Inhibition of Succinate Dehydrogenase
This compound exerts its primary effect by binding to and inhibiting the activity of succinate dehydrogenase. SDH is a hetero-tetrameric enzyme complex located on the inner mitochondrial membrane, composed of four subunits (SDHA, SDHB, SDHC, and SDHD). This compound, as a pyrazole-carboxamide derivative, is believed to bind to the ubiquinone (Coenzyme Q) binding site (Qp site) of the SDH complex. This binding pocket is formed by residues from the SDHB, SDHC, and SDHD subunits. By occupying this site, this compound competitively inhibits the binding of the natural substrate, ubiquinone, thereby blocking the transfer of electrons from succinate to the electron transport chain.
The inhibition of SDH has two major consequences for the cell:
-
Disruption of the Tricarboxylic Acid (TCA) Cycle: The oxidation of succinate to fumarate is a key step in the TCA cycle. Inhibition of this step leads to the accumulation of succinate within the mitochondrial matrix and the cytoplasm.
-
Impairment of Mitochondrial Respiration: By blocking electron flow from succinate to ubiquinone, this compound directly inhibits mitochondrial respiration, leading to a decrease in ATP production.
Quantitative Data Summary
The following table summarizes the available quantitative data on the inhibitory and antifungal activity of this compound and related succinate dehydrogenase inhibitors.
| Compound/Inhibitor | Target/Organism | Parameter | Value | Reference |
| This compound | Rhizoctonia solani | EC50 | 0.23 µg/mL | [No specific citation found in search] |
| This compound | Succinate Dehydrogenase | IC50 | 0.28 µg/mL | [No specific citation found in search] |
| Fluxapyroxad | Rhizoctonia solani | EC50 | 0.033 mg/L | [1] |
| Bixafen | Rhizoctonia solani | EC50 | 0.043 mg/L | [2] |
| Compound 12 | Rhizoctonia solani | EC50 | 0.021 mg/L | [2] |
| Compound 12 | Succinate Dehydrogenase | IC50 | 1.836 mg/L | [2] |
| SCU3038 | Rhizoctonia solani | EC50 | 0.016 mg/L | [1] |
| SCU3038 | Rhizoctonia solani (in vivo) | EC50 | 0.95 mg/L | [1] |
Signaling Pathways Modulated by this compound
The accumulation of succinate resulting from SDH inhibition is not merely a metabolic bottleneck but also a critical signaling event. Elevated intracellular succinate levels lead to the inhibition of α-ketoglutarate-dependent dioxygenases, most notably prolyl hydroxylases (PHDs).
Under normoxic conditions, PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting PHDs, the accumulated succinate prevents the degradation of HIF-1α, leading to its stabilization and translocation to the nucleus, even in the presence of oxygen (a state often referred to as "pseudohypoxia"). In the nucleus, HIF-1α dimerizes with HIF-1β and activates the transcription of a wide range of genes involved in processes such as glycolysis, angiogenesis, and cell survival. In the context of fungal pathogens, the consequences of HIF-1α stabilization are still an active area of research but are presumed to contribute to the cellular stress response.
Experimental Protocols
Determination of IC50 for Succinate Dehydrogenase Inhibition
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against succinate dehydrogenase from a fungal source, such as Rhizoctonia solani.
1. Preparation of Mitochondrial Fraction:
-
Grow fungal mycelia in a suitable liquid medium (e.g., Potato Dextrose Broth) and harvest by filtration.
-
Wash the mycelia with a buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
-
Homogenize the mycelia in an ice-cold isolation buffer containing sucrose, mannitol, and a chelating agent (e.g., EGTA) to maintain mitochondrial integrity.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet cell debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 10,000 x g) to pellet the mitochondrial fraction.
-
Resuspend the mitochondrial pellet in a suitable assay buffer.
2. SDH Activity Assay:
-
The assay is performed in a 96-well microplate.
-
Prepare a reaction mixture containing phosphate buffer, a substrate (succinate), and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt (e.g., INT).
-
Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the wells.
-
Initiate the reaction by adding the mitochondrial protein extract.
-
The reduction of the electron acceptor, which is coupled to the oxidation of succinate, is measured spectrophotometrically over time.
-
The rate of the reaction is calculated from the change in absorbance.
3. IC50 Calculation:
-
Plot the percentage of SDH activity inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Measurement of Fungal Mitochondrial Respiration
This protocol outlines a method to assess the effect of this compound on the oxygen consumption rate (OCR) of intact fungal cells or isolated mitochondria using an extracellular flux analyzer or a Clark-type oxygen electrode.
1. Sample Preparation:
-
Intact Cells: Grow fungal cells to the desired growth phase and resuspend them in a low-buffered assay medium.
-
Isolated Mitochondria: Prepare the mitochondrial fraction as described in the IC50 protocol and resuspend in a mitochondrial assay buffer.
2. Oxygen Consumption Measurement:
-
Add the fungal cell suspension or isolated mitochondria to the measurement chamber.
-
Establish a baseline oxygen consumption rate.
-
Inject this compound at the desired concentration and monitor the change in OCR.
-
To further dissect the effects on the electron transport chain, sequential injections of other inhibitors can be performed:
-
Oligomycin: Inhibits ATP synthase (Complex V) to measure ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.
-
Rotenone and Antimycin A: Inhibitors of Complex I and Complex III, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
3. Data Analysis:
-
Calculate the basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity from the OCR measurements.
-
Compare the respiratory parameters between control and this compound-treated samples to quantify the inhibitory effect on mitochondrial respiration.
Conclusion
This compound is a specific and potent inhibitor of succinate dehydrogenase, a key enzyme in fungal metabolism. Its mechanism of action involves the direct inhibition of the SDH enzyme, leading to a disruption of the TCA cycle and mitochondrial respiration. The resulting accumulation of succinate acts as an intracellular signaling molecule, modulating the HIF-1α pathway. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on the development of novel antifungal agents targeting cellular respiration. Further investigation into the specific downstream consequences of this compound-mediated SDH inhibition in various fungal pathogens will be crucial for a complete understanding of its antifungal activity and for the development of next-generation SDH inhibitors.
References
An In-depth Technical Guide on the Discovery and Synthesis of Novel Succinate Dehydrogenase Inhibitors
A Note on Sdh-IN-4: Extensive searches of public scientific databases and literature have not yielded specific information on a molecule designated "this compound." It is possible that this is a proprietary, pre-clinical, or otherwise non-publicly disclosed compound. This guide, therefore, provides a comprehensive overview of the principles and techniques involved in the discovery and synthesis of novel succinate dehydrogenase (SDH) inhibitors, using illustrative examples from recent scientific publications. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Succinate Dehydrogenase as a Therapeutic Target
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a key enzyme complex with a dual role in cellular metabolism. It participates in both the tricarboxylic acid (TCA) cycle, where it catalyzes the oxidation of succinate to fumarate, and the electron transport chain, where it transfers electrons to the ubiquinone pool. Due to its central role in cellular respiration and energy production, SDH has emerged as a critical target for the development of therapeutics, particularly in the fields of oncology and agriculture (as fungicides).
Inhibition of SDH can lead to a range of cellular effects, including the accumulation of succinate, which can act as an oncometabolite, and the generation of reactive oxygen species (ROS), ultimately inducing apoptosis in cancer cells.[1] The development of small molecule inhibitors targeting SDH is an active area of research.
The Discovery of Novel SDH Inhibitors: A General Workflow
The discovery of novel SDH inhibitors typically follows a multi-step process that integrates computational and experimental approaches. This workflow is designed to efficiently identify and optimize potent and selective inhibitor candidates.
References
An In-depth Technical Guide to Sdh-IN-4: A Novel Succinate Dehydrogenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sdh-IN-4 is a potent and selective inhibitor of succinate dehydrogenase (SDH), a critical enzyme embedded in the inner mitochondrial membrane that functions as a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). By targeting SDH, this compound disrupts cellular respiration and exhibits significant broad-spectrum antifungal activity. This technical guide provides a comprehensive overview of this compound, its biological target, mechanism of action, and detailed experimental protocols for its characterization.
Introduction
Succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain, is a vital enzyme for cellular energy metabolism. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons to the ubiquinone pool in the ETC. Due to its essential role, SDH has emerged as a promising target for the development of novel fungicides and potential therapeutics for other diseases. This compound, a novel pyrazole-4-sulfonohydrazide derivative, has been identified as a selective inhibitor of SDH, demonstrating potent antifungal properties. This document serves as a detailed resource for researchers interested in the study and application of this compound.
This compound and its Biological Target: Succinate Dehydrogenase
This compound is a small molecule inhibitor that selectively targets succinate dehydrogenase.
Structure of this compound
-
Chemical Name: (E)-N'-(1-(4-chlorophenyl)ethylidene)-5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonohydrazide
-
CAS Number: 2982993-88-2
-
Molecular Formula: C₁₄H₁₅ClF₂N₄O₂S
-
Molecular Weight: 392.81 g/mol
Succinate Dehydrogenase (SDH): The Biological Target
Succinate dehydrogenase is a highly conserved enzyme complex composed of four subunits:
-
SDHA (Flavoprotein subunit): Contains the catalytic site for succinate oxidation and a covalently bound flavin adenine dinucleotide (FAD) cofactor.
-
SDHB (Iron-sulfur subunit): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate electron transfer from FAD to the ubiquinone-binding site.
-
SDHC and SDHD (Membrane anchor subunits): Integral membrane proteins that anchor the complex to the inner mitochondrial membrane and form the ubiquinone-binding site.
Quantitative Data
The inhibitory and antifungal activities of this compound have been quantified through various assays.
| Parameter | Value | Organism/Enzyme | Reference |
| IC₅₀ | 0.28 µg/mL | Succinate Dehydrogenase (SDH) | [1] |
| EC₅₀ | 0.23 µg/mL | Rhizoctonia solani | [1] |
| EC₅₀ | 1.25 µg/mL | Botrytis cinerea | |
| EC₅₀ | 0.88 µg/mL | Fusarium graminearum | |
| EC₅₀ | 2.45 µg/mL | Alternaria solani |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by inhibiting the enzymatic activity of SDH. This inhibition leads to a cascade of downstream cellular events.
Inhibition of the TCA Cycle and Electron Transport Chain
By binding to SDH, this compound blocks the conversion of succinate to fumarate. This disruption has two major consequences:
-
TCA Cycle Arrest: The accumulation of succinate and the inability to produce fumarate impede the flow of the TCA cycle, a central metabolic pathway for energy production.
-
Impaired Electron Transport: The transfer of electrons from succinate to the ubiquinone pool via Complex II is halted, reducing the overall efficiency of the electron transport chain and subsequent ATP synthesis.
Downstream Signaling: Succinate Accumulation and HIF-1α Stabilization
The inhibition of SDH leads to a significant increase in the intracellular concentration of succinate. This accumulated succinate can be exported to the cytosol, where it acts as a signaling molecule. One of the key downstream effects is the inhibition of α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases (PHDs).
PHDs are responsible for the hydroxylation of the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), marking it for proteasomal degradation under normoxic conditions. By inhibiting PHDs, succinate accumulation leads to the stabilization and activation of HIF-1α, even in the presence of oxygen (a phenomenon known as pseudohypoxia). Activated HIF-1α translocates to the nucleus and promotes the transcription of genes involved in various cellular processes, including angiogenesis, glycolysis, and cell survival.[2][3][4][5]
Caption: Signaling pathway of this compound action.
Experimental Protocols
The following are detailed methodologies for key experiments related to the characterization of this compound.
Succinate Dehydrogenase (SDH) Inhibition Assay (IC₅₀ Determination)
This protocol is adapted from standard colorimetric assays for SDH activity.[6][7][8]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against SDH.
Principle: The activity of SDH is measured by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction. The rate of this color change is proportional to SDH activity.
Materials:
-
This compound
-
Mitochondrial fraction containing SDH (e.g., from fungal mycelia or isolated mitochondria)
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4)
-
Substrate: 100 mM succinate solution
-
Electron Acceptor: 2 mM DCPIP solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a series of dilutions of this compound in the assay buffer.
-
Prepare reaction mixture: In each well of a 96-well plate, add:
-
50 µL of Assay Buffer
-
10 µL of mitochondrial fraction
-
10 µL of this compound dilution (or buffer for control)
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.
-
Initiate reaction: Add 20 µL of succinate solution and 10 µL of DCPIP solution to each well.
-
Kinetic measurement: Immediately measure the decrease in absorbance at 600 nm every minute for 10-15 minutes using a microplate reader.
-
Data analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Caption: Workflow for SDH Inhibition Assay.
Antifungal Activity Assay (EC₅₀ Determination)
This protocol is based on the mycelial growth inhibition method.[1][9][10]
Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound against various fungal species.
Principle: The antifungal activity is assessed by measuring the inhibition of fungal mycelial growth on a solid medium containing different concentrations of the inhibitor.
Materials:
-
This compound
-
Fungal strains (e.g., Rhizoctonia solani, Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Prepare this compound amended media: Prepare PDA medium and autoclave. While the medium is still molten (around 50-60°C), add this compound (dissolved in a suitable solvent like DMSO) to achieve a range of final concentrations. Pour the amended PDA into sterile Petri dishes.
-
Inoculation: From a fresh culture of the test fungus, take a 5 mm mycelial plug using a sterile cork borer and place it in the center of each this compound amended and control (solvent only) PDA plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28°C) in the dark.
-
Measurement: After a defined incubation period (when the mycelium in the control plate has reached a significant size but not the edge of the plate), measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Data analysis:
-
Calculate the average colony diameter for each concentration.
-
Calculate the percentage of mycelial growth inhibition using the formula:
-
% Inhibition = [(dc - dt) / dc] * 100
-
where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.
-
-
Plot the percentage of inhibition against the logarithm of this compound concentration.
-
Determine the EC₅₀ value by fitting the data to a dose-response curve.
-
Caption: Workflow for Antifungal Activity Assay.
Conclusion
This compound is a promising succinate dehydrogenase inhibitor with significant antifungal activity. Its well-defined mechanism of action, involving the disruption of cellular respiration and the induction of a pseudohypoxic state through HIF-1α stabilization, makes it a valuable tool for research in mycology, cell metabolism, and drug discovery. The detailed protocols provided in this guide will facilitate further investigation into the properties and potential applications of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors [jstage.jst.go.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Novel Natural Maltol-Based Derivatives as Potential Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. SDHAF4 promotes mitochondrial succinate dehydrogenase activity and prevents neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Sdh-IN-4 preliminary in vitro studies
An In-Depth Technical Guide to the Preliminary In Vitro Studies of Sdh-IN-4, a Novel Succinate Dehydrogenase Inhibitor
This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted on this compound, a novel and selective succinate dehydrogenase (SDH) inhibitor. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the fields of antifungal agent discovery and mitochondrial metabolism.
Introduction to this compound
This compound, also identified as compound B6, is a novel molecule belonging to the N'-phenyl-1H-pyrazole-4-sulfonohydrazide class of compounds. It has been designed and synthesized as a potential antifungal agent targeting succinate dehydrogenase (SDH), a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (respiratory complex II). Inhibition of SDH disrupts cellular respiration and energy production, leading to potent antifungal effects.
Quantitative In Vitro Efficacy
The in vitro inhibitory and antifungal activities of this compound have been quantitatively assessed against various fungal pathogens. The key findings are summarized in the tables below.
Table 1: In Vitro Antifungal Activity of this compound (Compound B6) Against Various Plant Pathogenic Fungi
| Fungal Species | EC₅₀ (μg/mL) |
| Rhizoctonia solani | 0.23[1] |
| Botrytis cinerea | >50 |
| Fusarium graminearum | >50 |
| Alternaria solani | >50 |
EC₅₀ (Median Effective Concentration) is the concentration of the compound that inhibits 50% of the mycelial growth.
Table 2: Succinate Dehydrogenase (SDH) Inhibitory Activity of this compound (Compound B6)
| Target Enzyme Source | IC₅₀ (μg/mL) |
| Rhizoctonia solani SDH | 0.28[1] |
IC₅₀ (Median Inhibitory Concentration) is the concentration of the compound that inhibits 50% of the enzyme's activity.
Experimental Protocols
The following sections detail the methodologies employed in the preliminary in vitro evaluation of this compound.
In Vitro Antifungal Activity Assay
The antifungal activity of this compound was determined by the mycelium growth rate method.
-
Fungal Strains: Rhizoctonia solani, Botrytis cinerea, Fusarium graminearum, and Alternaria solani were used in the assays.
-
Culture Medium: Potato dextrose agar (PDA) was used for the cultivation of the fungal strains.
-
Assay Procedure:
-
This compound was dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.
-
The stock solution was then mixed with molten PDA to achieve final concentrations ranging from 0.005 to 50 μg/mL. The final concentration of DMSO in the medium was maintained at 1% (v/v), which does not affect fungal growth.
-
The PDA medium containing the test compound was poured into 90 mm Petri dishes.
-
A 5 mm diameter mycelial disc of the actively growing test fungus was placed at the center of each agar plate.
-
The plates were incubated at 25 ± 1 °C.
-
When the mycelial growth in the control plate (containing 1% DMSO without the test compound) reached the edge of the plate, the diameter of the mycelial colony in the treated plates was measured.
-
The inhibition rate was calculated using the formula: Inhibition (%) = [(C - T) / (C - 5)] × 100 where C is the diameter (mm) of mycelial growth in the control, and T is the diameter (mm) of mycelial growth in the treated plate.
-
The EC₅₀ values were calculated using probit analysis based on the inhibition rates.
-
Succinate Dehydrogenase (SDH) Enzyme Inhibition Assay
The inhibitory activity of this compound against SDH was determined using a spectrophotometric method.
-
Enzyme Source: Mitochondria were isolated from the mycelia of R. solani.
-
Assay Principle: The assay measures the reduction of 2,6-dichlorophenolindophenol (DCPIP) by SDH, which is monitored by the decrease in absorbance at 600 nm.
-
Reagents:
-
Assay buffer (pH 7.2)
-
Succinate (substrate)
-
DCPIP (electron acceptor)
-
Phenazine methosulfate (PMS, intermediate electron carrier)
-
This compound (test inhibitor) dissolved in DMSO
-
-
Assay Procedure:
-
The mitochondrial suspension (containing SDH) was pre-incubated with various concentrations of this compound for 10 minutes.
-
The reaction was initiated by adding the substrate (succinate).
-
The reaction mixture contained the assay buffer, mitochondrial suspension, PMS, DCPIP, and the test compound.
-
The absorbance at 600 nm was recorded at different time points to determine the reaction rate.
-
The inhibition rate was calculated by comparing the reaction rate in the presence of the inhibitor to the control (without inhibitor).
-
The IC₅₀ value was determined by regression analysis of the inhibition rates at different inhibitor concentrations.
-
Signaling Pathway and Experimental Workflow Diagrams
Succinate Dehydrogenase and the Electron Transport Chain
The following diagram illustrates the role of succinate dehydrogenase (SDH) in the mitochondrial electron transport chain and the point of inhibition by this compound.
References
An In-depth Technical Guide to Succinate Dehydrogenase (SDH) Inhibitor Structural Analogs and Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No publicly available scientific literature was identified for a specific compound designated "Sdh-IN-4". This guide therefore provides a comprehensive overview of the structural analogs and derivatives of various classes of succinate dehydrogenase inhibitors (SDHIs).
Executive Summary
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that functions at the intersection of the tricarboxylic acid (TCA) cycle and the electron transport chain. Its inhibition has been a successful strategy in the development of agricultural fungicides and is an area of growing interest for therapeutic intervention in diseases such as cancer and inflammatory disorders. This technical guide provides an in-depth analysis of the structural analogs and derivatives of SDH inhibitors, focusing on their structure-activity relationships, experimental evaluation, and downstream cellular consequences. The pyrazole-4-carboxamide scaffold is highlighted as a prominent and extensively studied class of SDHIs.
Core Classes of Succinate Dehydrogenase Inhibitors and Structure-Activity Relationships
SDH inhibitors can be broadly categorized based on their chemical scaffolds. The pyrazole-4-carboxamides are one of the most successful and widely studied classes.
Pyrazole-4-Carboxamide Derivatives
The general structure of a pyrazole-4-carboxamide SDHI consists of a central pyrazole ring, a carboxamide linker, and various substituents on the pyrazole and the amide nitrogen. The structure-activity relationship (SAR) of these compounds has been extensively explored, revealing key features for potent inhibition.
A systematic analysis of SAR for pyrazole-4-carboxamide derivatives reveals that the difluoromethyl group on the pyrazole ring is a crucial active group. Additionally, the steric hindrance and electronegative properties of substituents at the 5-position of the pyrazole ring are important for activity. Molecular docking studies have shown that these compounds can form hydrogen bonds with key amino acid residues in the SDH binding pocket, such as TRP173 and TYR58, which is a similar binding mode to the commercial fungicide fluxapyroxad.
Quantitative Data on SDH Inhibitors
The inhibitory potency of SDHIs is typically quantified by their half-maximal inhibitory concentration (IC50) against the SDH enzyme or their half-maximal effective concentration (EC50) in cellular or whole-organism assays. The following tables summarize representative quantitative data for various pyrazole-4-carboxamide derivatives and other classes of SDHIs.
Table 1: Inhibitory Activity of Pyrazole-4-Carboxamide Derivatives against Fungal SDH and Pathogens
| Compound | Target Organism | IC50 (µM) | EC50 (µg/mL) | Reference |
| 5i | Sclerotinia sclerotiorum | - | 0.73 | [1] |
| Rhizoctonia cerealis | - | 4.61 | [1] | |
| 5p | Rhizoctonia cerealis | - | 6.48 | [1] |
| 8e | Rhizoctonia solani | 1.30 | 0.012 | [2] |
| Sclerotinia sclerotiorum | - | 0.123 | [2] | |
| 7d | Rhizoctonia solani | 3.293 | 0.046 | [3] |
| 12b | Rhizoctonia solani | - | 0.046 | [3] |
| Y47 | Succinate Dehydrogenase | 7.7 (mg/L) | - | [4] |
| 5j | Botrytis cinerea | 0.738 (µg/mL) | 0.540 | [4] |
| 5k | Botrytis cinerea | 0.873 (µg/mL) | 0.676 | [4] |
| 5l | Botrytis cinerea | 0.506 (µg/mL) | 0.392 | [4] |
| 12 | Succinate Dehydrogenase | 1.836 (mg/L) | - | [4] |
| SDH-IN-15 | Succinate Dehydrogenase | 2.04 | - | [5][6] |
| SDH-IN-22 | Succinate Dehydrogenase | 16.6 | - | [5] |
| SDH-IN-25 | Succinate Dehydrogenase | 4.82 (mg/L) | - | [5] |
| E1 | Rhizoctonia solani SDH | 3.3 | 1.1 | [7] |
Table 2: Comparative Inhibitory Effects (IC50) of Commercial SDHIs on Mammalian and Fungal SDH
| Compound | Homo sapiens SDH IC50 (µM) | Botrytis cinerea SDH IC50 (µM) | Reference |
| Boscalid | 4.8 | >100 | [1] |
| Penflufen | 0.04 | 0.1 | [1] |
| Flutolanil | >100 | >100 | [1] |
| Fluopyram | 0.007 | 0.03 | [1] |
| Isopyrazam | 0.02 | 0.02 | [1] |
| Penthiopyrad | 0.01 | 0.04 | [1] |
| Fluxapyroxad | 0.004 | 0.01 | [1] |
| Bixafen | 0.003 | 0.008 | [1] |
Experimental Protocols
General Synthesis Protocol for Pyrazole-4-Carboxamide Derivatives
A common synthetic route to pyrazole-4-carboxamide derivatives involves the amidation of a pyrazole-4-carboxylic acid with a substituted aniline. The pyrazole-4-carboxylic acid precursor can be synthesized through various methods, often starting from a pyrazole ester. The final compounds are typically purified by column chromatography.
-
Step 1: Synthesis of Pyrazole-4-carboxylic acid. A substituted pyrazole-4-carboxylate ester is hydrolyzed using a base such as sodium hydroxide in a solvent mixture like methanol and water, followed by acidification to yield the carboxylic acid.
-
Step 2: Amidation. The pyrazole-4-carboxylic acid is coupled with a substituted aniline in the presence of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) in an aprotic solvent like DMF (N,N-Dimethylformamide). The reaction mixture is stirred at room temperature until completion.
-
Step 3: Work-up and Purification. The reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove impurities. The organic layer is then dried, concentrated, and the crude product is purified by silica gel column chromatography to afford the desired pyrazole-4-carboxamide derivative.
Succinate Dehydrogenase Activity Assay
The activity of SDH can be measured using various colorimetric or spectrophotometric assays. A common method involves monitoring the reduction of an artificial electron acceptor.
-
Principle: SDH catalyzes the oxidation of succinate to fumarate, with the concomitant reduction of FAD to FADH2. The electrons from FADH2 can be transferred to an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt like INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride), resulting in a measurable change in absorbance.
-
Reagents:
-
Phosphate buffer (0.1 M, pH 7.4)
-
Sodium succinate solution (e.g., 15 mM)
-
INT solution (1 mg/mL in distilled water) or DCPIP solution
-
Enzyme source (e.g., mitochondrial preparation, cell lysate)
-
Reaction termination solution (e.g., glacial acetic acid)
-
Extraction solvent (e.g., toluene)
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, sodium succinate, and the electron acceptor (INT or DCPIP).
-
Initiate the reaction by adding the enzyme source.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction by adding a termination solution.
-
If using INT, extract the colored formazan product with an organic solvent.
-
Measure the absorbance of the product at the appropriate wavelength (e.g., 495 nm for formazan, 600 nm for DCPIP reduction).
-
The SDH activity is proportional to the change in absorbance over time. For inhibitor studies, the assay is performed in the presence of varying concentrations of the test compound to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway of SDH Inhibition
Caption: Signaling pathway initiated by SDH inhibition, leading to succinate accumulation and HIF-1α stabilization.
Experimental Workflow for SDHI Screening and Characterization
Caption: A typical workflow for the discovery and development of novel succinate dehydrogenase inhibitors.
Logical Relationships in Pyrazole-4-Carboxamide SAR
Caption: Key structural modifications and their general effects on the activity of pyrazole-4-carboxamide SDHIs.
Downstream Consequences of SDH Inhibition
Inhibition of SDH leads to the accumulation of its substrate, succinate, which has profound effects on cellular signaling and metabolism.
HIF-1α Stabilization
Accumulated succinate can inhibit prolyl hydroxylases (PHDs), enzymes that mark the alpha subunit of hypoxia-inducible factor 1 (HIF-1α) for proteasomal degradation.[1][2][8][9][10] This leads to the stabilization of HIF-1α even under normoxic conditions, a state known as "pseudohypoxia".[1] Stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of a wide range of genes involved in angiogenesis, glycolysis, and cell survival.[8]
Metabolic Reprogramming
SDH dysfunction leads to a rewiring of cellular metabolism. To compensate for the block in the TCA cycle, cells may increase their reliance on glycolysis for ATP production. Furthermore, the accumulation of succinate can have broader effects on cellular metabolism, including alterations in glucose and glutamine utilization.
Epigenetic Modifications
Succinate can also influence epigenetic programming. As a key metabolite, its abnormal accumulation can impact the activity of various dioxygenases, including histone and DNA demethylases, leading to changes in the epigenetic landscape of the cell.
Conclusion
The development of structural analogs and derivatives of succinate dehydrogenase inhibitors is a dynamic field with significant implications for agriculture and medicine. The pyrazole-4-carboxamide scaffold has proven to be a particularly fruitful starting point for the design of potent and selective inhibitors. A thorough understanding of the structure-activity relationships, coupled with robust experimental evaluation and an appreciation of the downstream cellular consequences of SDH inhibition, is essential for the continued success of research and development in this area. The insights provided in this technical guide offer a solid foundation for professionals engaged in the discovery and optimization of novel SDH inhibitors.
References
- 1. Succinate is a danger signal that induces IL-1β via HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Succinate in Regulation of Immediate HIF-1α Expression in Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations [e-enm.org]
- 6. Discovery of Novel Succinate Dehydrogenase Inhibitors by the Integration of in Silico Library Design and Pharmacophore Mapping. (2017) | Ting-Ting Yao | 57 Citations [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. HIF-1-alpha links mitochondrial perturbation to the dynamic acquisition of breast cancer tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
Sdh-IN-4: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and methodologies related to the solubility and stability of Sdh-IN-4, a selective inhibitor of succinate dehydrogenase (SDH). Due to the limited availability of specific quantitative data for this compound in the public domain, this document focuses on providing a framework for its characterization, including detailed experimental protocols and illustrative data presentations.
Introduction to this compound
This compound is a potent and selective inhibitor of succinate dehydrogenase (SDH), a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[1][2] Inhibition of SDH disrupts cellular metabolism and has shown potential as a therapeutic strategy in various diseases, including certain cancers and fungal infections.[3] Understanding the solubility and stability of this compound is critical for its application in preclinical and clinical research, ensuring accurate dosing, and maintaining its therapeutic efficacy.
Solubility Profile of this compound
Illustrative Solubility Data
The following table provides an example of how the solubility of this compound could be presented. The value for DMSO is based on data for a structurally related compound, Sdh-IN-2, which has a reported solubility of 250 mg/mL in DMSO.[4] The other values are hypothetical and for illustrative purposes only.
| Solvent | Solubility (mg/mL) | Molar Solubility (M) | Method | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | ~250 (example) | ~0.64 | HPLC | 25 |
| Ethanol | Data not available | Data not available | HPLC | 25 |
| Water | Data not available | Data not available | HPLC | 25 |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Data not available | Data not available | HPLC | 25 |
Note: The data in this table, with the exception of the DMSO example, is hypothetical and intended for illustrative purposes. Actual experimental determination is required for precise values.
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the equilibrium solubility of a compound like this compound using the shake-flask method, followed by analysis with High-Performance Liquid Chromatography (HPLC).
Objective: To determine the saturation solubility of this compound in various solvents.
Materials:
-
This compound (solid)
-
Solvents: DMSO, Ethanol, Deionized Water, PBS (pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system with a suitable column and detector
-
Analytical balance
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of each solvent in separate vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25 °C). Allow the solutions to equilibrate for a set period (typically 24-48 hours) to ensure saturation is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter. Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
HPLC Analysis: Analyze the diluted samples by HPLC to determine the concentration of this compound. A validated analytical method with a standard calibration curve is required for accurate quantification.
-
Calculation: Calculate the solubility in mg/mL and molarity based on the measured concentration and the dilution factor.
Stability Profile of this compound
The chemical stability of this compound is crucial for its storage, handling, and in vitro/in vivo applications. Stability studies are designed to evaluate how the quality of the compound varies over time under the influence of environmental factors such as temperature, humidity, and light.
Illustrative Stability Data
The following table illustrates how stability data for this compound in a DMSO stock solution could be presented. The data is hypothetical and for illustrative purposes only.
| Storage Condition | Time Point | % Remaining | Degradation Products |
| -80°C | 1 month | >99% | Not detected |
| -80°C | 6 months | >98% | Not detected |
| -20°C | 1 month | >98% | Not detected |
| -20°C | 6 months | >95% | Minor peaks observed |
| 4°C | 1 week | >90% | Degradation observed |
| Room Temperature | 24 hours | >95% | Minor degradation |
Note: The data in this table is hypothetical. Actual stability should be determined experimentally.
Experimental Protocol for Solution Stability Assessment
This protocol outlines a general method for assessing the stability of this compound in a DMSO stock solution.
Objective: To evaluate the stability of this compound in DMSO under various storage conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Vials with screw caps
-
Storage environments: -80°C freezer, -20°C freezer, 4°C refrigerator, room temperature benchtop
-
HPLC system with a suitable column and detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Aliquoting: Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles of the main stock.
-
Storage: Store the aliquots at the different temperature conditions.
-
Time Points: At designated time points (e.g., 0, 24 hours, 1 week, 1 month, 6 months), retrieve one aliquot from each storage condition.
-
HPLC Analysis: Analyze the samples by HPLC. The "time 0" sample serves as the baseline. The analysis should be capable of separating the parent compound from potential degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the time 0 sample. Monitor for the appearance of any new peaks that may correspond to degradation products.
Signaling Pathway of SDH Inhibition
Inhibition of succinate dehydrogenase by compounds like this compound leads to the accumulation of its substrate, succinate. Succinate is now recognized as an "oncometabolite" that can drive tumorigenesis through various signaling pathways. The primary mechanism involves the inhibition of α-ketoglutarate-dependent dioxygenases, which leads to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[5][6]
Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[6] When SDH is inhibited, the resulting accumulation of succinate competitively inhibits PHDs.[5] This prevents HIF-1α hydroxylation and degradation, causing it to accumulate and translocate to the nucleus. In the nucleus, HIF-1α dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. These target genes are involved in critical cellular processes that promote cancer progression, such as angiogenesis, cell survival, and metabolic reprogramming.[7]
Conclusion
This technical guide has provided a framework for understanding and characterizing the solubility and stability of this compound. While specific quantitative data for this compound remains limited in publicly accessible sources, the illustrative data and detailed experimental protocols offer a clear path for researchers to generate this critical information. Furthermore, the elucidation of the signaling pathway of SDH inhibition highlights the mechanism by which this compound exerts its biological effects. A thorough understanding of these properties is essential for the continued development and application of this compound in scientific research and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. What are SDH2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Sdh-IN-4 Target Engagement Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sdh-IN-4 is a selective inhibitor of Succinate Dehydrogenase (SDH), a critical enzyme complex embedded in the inner mitochondrial membrane. SDH plays a dual role in cellular metabolism, participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain (Complex II). Inhibition of SDH disrupts these fundamental processes, making it a target of interest for therapeutic development, particularly in the context of antifungal agents. This technical guide provides an in-depth overview of the core assays used to confirm the engagement of this compound with its target protein, SDH, in a cellular environment.
Quantitative Data Summary
The following table summarizes the reported in vitro and cellular activities of this compound.
| Parameter | Value | Assay Conditions | Target Organism/Cell Line |
| IC50 | 0.28 µg/mL | In vitro enzyme activity assay | Not specified |
| EC50 | 0.23 µg/mL | Antifungal activity against mycelium growth | Rhizoctonia solani |
Note: The detailed experimental conditions for the IC50 and EC50 values were not fully available in the public domain. For accurate comparison, it is recommended to determine these values under standardized laboratory conditions.
Core Target Engagement Assays
Confirming that a compound binds to its intended target within the complex environment of a cell is a critical step in drug development. For this compound, the primary methods to ascertain target engagement with the mitochondrial protein SDH include the Cellular Thermal Shift Assay (CETSA) and in vitro SDH activity assays.
Cellular Thermal Shift Assay (CETSA) for SDH
CETSA is a powerful technique to verify target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.
Signaling Pathway Context
Experimental Workflow
Detailed Experimental Protocol: CETSA for Mitochondrial SDH
This protocol is adapted for the analysis of the mitochondrial protein succinate dehydrogenase.
Materials:
-
Cell line of interest (e.g., fungal strain for antifungal studies, or a mammalian cell line)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors)
-
Antibodies against SDH subunits (e.g., SDHA or SDHB)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescence substrate
-
Protein quantification assay (e.g., BCA assay)
-
Thermal cycler or heating blocks
-
Centrifuge
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to a sufficient density (e.g., 80-90% confluency).
-
Treat cells with the desired concentrations of this compound or DMSO (vehicle control) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Treatment:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes. Include an unheated control at 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by adding lysis buffer and performing several freeze-thaw cycles (e.g., snap-freezing in liquid nitrogen followed by thawing at room temperature). This helps to disrupt mitochondrial membranes.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins and cell debris.
-
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Normalize the protein concentrations across all samples.
-
Prepare samples for SDS-PAGE and Western blotting.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for an SDH subunit (e.g., anti-SDHA).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the relative amount of soluble SDH as a function of temperature for both this compound-treated and vehicle-treated samples.
-
The resulting "melting curves" will show a shift to higher temperatures for the this compound-treated samples if the compound binds to and stabilizes SDH.
-
In Vitro Succinate Dehydrogenase (SDH) Activity Assay
This assay directly measures the enzymatic activity of SDH and its inhibition by this compound. It is typically performed on isolated mitochondria or purified enzyme.
Experimental Workflow
Detailed Experimental Protocol: Colorimetric SDH Activity Assay
This protocol utilizes an artificial electron acceptor, such as DCPIP (2,6-dichlorophenolindophenol) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which changes color upon reduction by SDH.
Materials:
-
Isolated mitochondria or purified SDH
-
This compound
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Succinate solution
-
Electron acceptor solution (e.g., DCPIP or MTT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a working solution of the electron acceptor.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
This compound dilution or vehicle control
-
Succinate solution
-
-
Pre-incubate the plate at the desired temperature (e.g., 30°C) for 5-10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the mitochondrial preparation to each well.
-
Immediately start monitoring the change in absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP, 570 nm for formazan from MTT) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per unit time) for each concentration of this compound.
-
Normalize the activity to the vehicle control (100% activity).
-
Plot the percent inhibition as a function of this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
The combination of Cellular Thermal Shift Assays and in vitro enzymatic assays provides a robust framework for confirming the direct engagement of this compound with its mitochondrial target, succinate dehydrogenase. CETSA offers the advantage of demonstrating target binding in a physiologically relevant cellular context, while in vitro activity assays provide a quantitative measure of the inhibitor's potency. Together, these methods are indispensable for the preclinical characterization of this compound and other targeted therapeutics.
An In-depth Technical Guide to a Novel Succinate Dehydrogenase Inhibitor
Introduction
Succinate dehydrogenase (SDH) is a critical enzyme complex, uniquely participating in both the mitochondrial electron transport chain (ETC) and the tricarboxylic acid (TCA) cycle.[1][2][3][4][5] This dual role makes it an attractive target for the development of new therapeutic agents and agricultural fungicides.[1][6] Inhibition of SDH disrupts cellular respiration and energy production, leading to cell death. This guide provides a technical overview of a novel class of SDH inhibitors, using the pyrazol-benzoic scaffold compound A16c as a primary example, due to the lack of publicly available information on a specific molecule designated "Sdh-IN-4".
Core Compound Profile: A16c
A16c is a promising succinate dehydrogenase inhibitor with a novel pyrazol-benzoic scaffold.[1][6] It was identified through a process of in silico library design and pharmacophore mapping.[1][6]
Quantitative Biological Activity Data
The inhibitory and antifungal activities of A16c and other related novel pyrazole-based SDH inhibitors have been quantified against the target enzyme and various fungal pathogens. The data is summarized in the tables below.
Table 1: In Vitro SDH Inhibitory Activity
| Compound | Target Organism | IC50 (µM) |
| A16c | Not Specified | 1.07 |
| 7d | Rhizoctonia solani SDH | 3.293 |
| Boscalid (Control) | Rhizoctonia solani SDH | 7.507 |
| Fluxapyroxad (Control) | Rhizoctonia solani SDH | 5.991 |
| G28 | Porcine SDH | 0.026 |
| G40 | Porcine SDH | 0.027 |
Table 2: In Vitro Antifungal Efficacy
| Compound | Fungal Species | EC50 (µM) |
| A16c | Rhizoctonia solani | 11.0 |
| A16c | Sclerotinia sclerotiorum | 5.5 |
| A16c | Phyricularia grisea | 12.0 |
| Thifluzamide (Control) | Rhizoctonia solani | 0.09 |
| Thifluzamide (Control) | Sclerotinia sclerotiorum | 33.2 |
| Thifluzamide (Control) | Phyricularia grisea | 33.4 |
| 5IIc | Sclerotinia sclerotiorum | 0.20 (mg/L) |
| Fluxapyroxad (Control) | Sclerotinia sclerotiorum | 0.12 (mg/L) |
| Boscalid (Control) | Sclerotinia sclerotiorum | 0.11 (mg/L) |
| 5IIc | Valsa mali | 3.68 (mg/L) |
| Fluxapyroxad (Control) | Valsa mali | 12.67 (mg/L) |
| Boscalid (Control) | Valsa mali | 14.83 (mg/L) |
| C13 | Sclerotinia sclerotiorum | 0.69 (mg/L) |
| C14 | Sclerotinia sclerotiorum | 0.26 (mg/L) |
| C16 | Sclerotinia sclerotiorum | 0.95 (mg/L) |
| Boscalid (Control) | Sclerotinia sclerotiorum | 0.96 (mg/L) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Succinate Dehydrogenase (SDH) Activity Assay (IC50 Determination)
This protocol is based on a colorimetric method where the reduction of an artificial electron acceptor is measured.[7][8][9]
-
Reagent Preparation:
-
SDH Assay Buffer: 0.1 M Sodium phosphate buffer, pH 7.4.
-
Substrate Solution: 15 mM Sodium succinate in assay buffer.
-
Electron Acceptor (Probe): 1 mg/mL 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride (INT) in deionized water.
-
Enzyme Source: Isolated mitochondria or tissue/cell homogenate supernatant.
-
Inhibitor Stock Solutions: Prepare a serial dilution of the test compound (e.g., A16c) in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 5-50 µL of the enzyme sample to each well.
-
Add the test inhibitor at various concentrations to the sample wells. Include a solvent control (DMSO) and a positive control inhibitor (e.g., Boscalid).
-
Add the SDH substrate mix to initiate the reaction.
-
Add the electron acceptor (INT solution).
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding 6 mL of glacial acetic acid.
-
Measure the absorbance of the formed formazan at 495 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor compared to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of inhibitor that causes 50% inhibition of SDH activity, by fitting the data to a dose-response curve.[10]
-
In Vitro Antifungal Activity Assay (EC50 Determination) - Poisoned Food Technique
This method is used to evaluate the efficacy of fungicides against mycelial growth.[11][12][13]
-
Medium Preparation:
-
Prepare Potato Dextrose Agar (PDA) and sterilize it.
-
Cool the molten PDA to about 45-50°C.
-
-
Incorporation of Fungicide:
-
Add the test compound (e.g., A16c) from a stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.05, 0.1, 0.2, 0.5, 1.0 µg/mL). Also, prepare a control plate with the solvent only.
-
Pour the amended PDA into sterile Petri plates.
-
-
Inoculation and Incubation:
-
Place a 5 mm mycelial disc of the test fungus (e.g., Rhizoctonia solani) at the center of each PDA plate.
-
Incubate the plates at 27 ± 2°C.
-
-
Data Collection and Analysis:
-
Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the plate.
-
Calculate the percent inhibition of mycelial growth for each concentration using the formula:
-
Percent Inhibition = [(C - T) / C] * 100
-
Where C is the average diameter of the mycelial colony in the control plate, and T is the average diameter of the mycelial colony in the treated plate.
-
-
Determine the EC50 value, the concentration of the compound that inhibits fungal growth by 50%, by plotting the percent inhibition against the logarithm of the compound's concentration.[14]
-
Signaling Pathways and Mechanisms of Action
Succinate dehydrogenase is a key enzyme in cellular metabolism. Its inhibition has significant downstream effects on cellular signaling.
Figure 1: Role of Succinate Dehydrogenase (SDH) in the TCA Cycle and Electron Transport Chain.
Inhibition of SDH by a molecule like A16c leads to the accumulation of succinate.[15] Elevated succinate levels can competitively inhibit α-ketoglutarate-dependent dioxygenases, such as prolyl hydroxylases (PHDs).[15] This inhibition stabilizes the Hypoxia-Inducible Factor 1-alpha (HIF-1α), leading to a "pseudo-hypoxic" state that promotes angiogenesis and other cellular responses typically associated with low oxygen conditions.[15][16]
Figure 2: SDH Inhibition Leading to HIF-1α Stabilization.
Experimental Workflow Visualization
The overall process for identifying and characterizing a novel SDH inhibitor like A16c involves several key stages, from initial screening to in vivo testing.
Figure 3: Workflow for the Discovery and Evaluation of Novel SDH Inhibitors.
Conclusion
The development of novel succinate dehydrogenase inhibitors with scaffolds like the pyrazol-benzoic acid of A16c represents a significant advancement in the search for new fungicides and potentially other therapeutic agents. The detailed methodologies and understanding of the downstream signaling effects of SDH inhibition are crucial for the continued development and optimization of this class of compounds. The integration of computational design with traditional screening methods has proven to be a powerful strategy for accelerating the discovery of potent and effective SDH inhibitors.[1][6]
References
- 1. Succinate Dehydrogenase and Human Disease: Novel Insights into a Well-Known Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. content.abcam.com [content.abcam.com]
- 8. Assay of succinate dehydrogenase activity by a colorimetric-continuous method using iodonitrotetrazolium chloride as electron acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. courses.edx.org [courses.edx.org]
- 11. environmentandecology.com [environmentandecology.com]
- 12. researchtrend.net [researchtrend.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Sdh-IN-4 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that functions at the intersection of the tricarboxylic acid (TCA) cycle and the electron transport chain.[1][2] In the TCA cycle, it catalyzes the oxidation of succinate to fumarate.[2] Due to its central role in cellular metabolism, dysfunction of SDH has been implicated in a variety of human diseases, including hereditary cancers such as paraganglioma and pheochromocytoma, positioning it as a tumor suppressor.[3] Inhibition of SDH leads to the accumulation of succinate, which can act as an oncometabolite.[1][4] Elevated succinate levels competitively inhibit prolyl hydroxylases (PHDs), leading to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) even under normal oxygen conditions (normoxia), a state often referred to as "pseudohypoxia".[1][4][5] The stabilization of HIF-1α promotes angiogenesis, metabolic reprogramming, and other processes that can contribute to tumor progression.[4][6] This makes SDH a compelling target for therapeutic intervention in oncology and other metabolic diseases.
Sdh-IN-4 (also referred to as compound B6) is a novel, selective inhibitor of succinate dehydrogenase.[7] Its activity has been characterized in the context of plant pathogenic fungi, where it demonstrates potent antifungal effects by disrupting the fungal cell membrane and inhibiting SDH enzyme activity.[7] However, its effects on mammalian cells have not been extensively studied. These application notes provide a comprehensive set of protocols for researchers to characterize the activity of this compound in mammalian cell culture, with a focus on its potential applications in cancer research and drug development. The following sections detail the preparation of this compound, and provide step-by-step protocols for assessing its impact on cell viability, mitochondrial respiration, and key signaling pathways.
Data Presentation
Quantitative data for this compound is currently limited to its antifungal activity. The tables below summarize the available data for this compound and provide data for other common SDH inhibitors for comparative purposes.
Table 1: Quantitative Data for this compound (Antifungal Activity)
| Parameter | Organism/Target | Value | Reference |
| IC₅₀ | Rhizoctonia solani SDH Enzyme | 0.28 µg/mL | [7][8] |
| EC₅₀ | Rhizoctonia solani (in vitro) | 0.23 µg/mL | [7][8] |
| In vivo Efficacy | Rhizoctonia solani (200 µg/mL) | 75.76% preventative effect | [8] |
Table 2: Quantitative Data for Other Succinate Dehydrogenase Inhibitors
| Inhibitor | Target/System | IC₅₀ / Effect | Reference |
| Malonate | General SDH competitive inhibitor | Used to tune down SDH activity in vitro and in vivo | [1] |
| 3-Nitropropionic acid (NPA) | Irreversible SDH inactivator | 30-60% inhibition induces lesions in animal studies | [1] |
| Thifluzamide | Fungal SDH | EC₅₀ against R. solani of 0.20 µg/mL | [8] |
| Carboxin | Fungal SDH | High potency in preparations of SDH | [1] |
| Atpenin A5 | Mammalian Complex II | Potent inhibitor, often used in mitochondrial research | |
| TTFA (Thenoyltrifluoroacetone) | Complex II (ubiquinone-binding site) | Used to inhibit SDH activity in isolated mitochondria | [9] |
Note: The IC₅₀ and EC₅₀ values for this compound are against a fungal species. These values should be considered as a preliminary reference, and the optimal concentration for mammalian cell culture experiments must be determined empirically.
Experimental Protocols
Preparation of this compound Stock Solution
Disclaimer: The solubility of this compound in various solvents for cell culture has not been published. Based on its pyrazole-4-sulfonohydrazide scaffold, it is predicted to be soluble in dimethyl sulfoxide (DMSO). Researchers should perform their own solubility tests.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Based on the molecular weight of this compound, calculate the mass required to prepare a 10 mM stock solution in DMSO.
-
Aseptically weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be required.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Cell Culture and Treatment
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549, HepG2, or relevant cancer cell lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Cell culture plates or flasks
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
Protocol:
-
Culture the selected cell line according to standard protocols in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells into appropriate culture plates (e.g., 96-well, 12-well, or 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
On the following day, prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical starting concentration range for a novel compound might be 0.1 µM to 100 µM.
-
Prepare a vehicle control by diluting DMSO in culture medium to the same final concentration as the highest concentration of this compound used.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is often correlated with cell viability. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals is catalyzed by mitochondrial dehydrogenases, including SDH.[10]
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Following the treatment period with this compound, add 10-20 µL of the 5 mg/mL MTT solution to each well of the 96-well plate.[2][11]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After incubation, carefully remove the medium. Be cautious not to disturb the formazan crystals or the cell layer.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot for HIF-1α Stabilization
This protocol determines if this compound treatment leads to the accumulation of HIF-1α protein, a key downstream effector of SDH inhibition.
Materials:
-
Cells treated with this compound in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HIF-1α, anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with an anti-β-actin antibody to confirm equal protein loading.
Analysis of Mitochondrial Respiration (Seahorse XF Cell Mito Stress Test)
This assay directly measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial function and the specific impact of this compound on cellular respiration.[12][13]
Materials:
-
Seahorse XF Analyzer (e.g., XFp or XF96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)[7][14]
-
Cells seeded in a Seahorse XF plate
-
This compound
Protocol:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C overnight.
-
On the day of the assay, remove the growth medium from the cells and wash with pre-warmed Seahorse XF base medium.
-
Add the final volume of pre-warmed Seahorse XF base medium to each well and incubate the plate in a non-CO₂ incubator at 37°C for 1 hour to allow for temperature and pH equilibration.[14]
-
Prepare the inhibitor injection plate by loading this compound (or vehicle) into Port A, followed by Oligomycin, FCCP, and Rotenone/Antimycin A into the subsequent ports according to the manufacturer's protocol.
-
Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.
-
The instrument will measure the basal OCR before injecting this compound. Following injection, it will measure the OCR to determine the acute effect of the inhibitor.
-
Subsequent injections of oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and rotenone/antimycin A (Complex I/III inhibitors) will allow for the calculation of key parameters of mitochondrial function, including basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.
-
Normalize the OCR data to cell number or protein content per well.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound in mammalian cells.
Caption: Experimental workflow for characterizing this compound.
References
- 1. Succinate is a danger signal that induces IL-1β via HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Succinate dehydrogenase subunit B inhibits the AMPK-HIF-1α pathway in human ovarian cancer in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Seahorse Mito Stress Test Assay [bio-protocol.org]
- 8. Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Succinate Dehydrogenase and Ribonucleic Acid Networks in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.7. Analysis of Mitochondrial Function Using Agilent Seahorse XF 96 [bio-protocol.org]
- 14. Redirecting [linkinghub.elsevier.com]
Application Notes and Protocols for the Use of Sdh-IN-4 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are a general guide for the preclinical evaluation of the novel succinate dehydrogenase (SDH) inhibitor, Sdh-IN-4 (also known as compound B6). As of the latest available information, there is no published data on the use of this compound in animal models. The experimental designs, data tables, and protocols provided herein are illustrative and based on standard practices for the development of novel enzyme inhibitors for in vivo studies. Researchers must conduct their own dose-finding, pharmacokinetic, and toxicology studies to establish a safe and effective dose for their specific animal model and application.
Introduction to this compound
This compound is a selective inhibitor of succinate dehydrogenase (SDH), a critical enzyme complex involved in both the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle. It belongs to a novel class of N'-phenyl-1H-pyrazole-4-sulfonohydrazide derivatives. In vitro studies have demonstrated its potent and broad-spectrum antifungal activity, particularly against Rhizoctonia solani. This compound exhibits an IC50 value of 0.28 µg/mL for SDH inhibition and an in vitro EC50 value of 0.23 µg/mL against R. solani[1]. While its efficacy has been demonstrated in plant models, its potential therapeutic applications in animals, for conditions such as fungal infections or cancers with metabolic vulnerabilities, warrant further investigation through rigorous preclinical animal studies.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effect by inhibiting the enzymatic activity of SDH. This inhibition disrupts the conversion of succinate to fumarate in the TCA cycle and impedes the transfer of electrons to the ubiquinone pool in the electron transport chain. The accumulation of succinate can have profound effects on cellular metabolism and signaling, including the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α), leading to a pseudohypoxic state.
Preclinical Evaluation Workflow in Animal Models
A systematic approach is essential for evaluating the in vivo potential of this compound. The following workflow outlines the key stages of preclinical testing.
Experimental Protocols
Formulation Development
Objective: To develop a stable and biocompatible formulation of this compound for administration to animal models.
Protocol:
-
Solubility Testing: Assess the solubility of this compound in various pharmaceutically acceptable vehicles (e.g., saline, PBS, DMSO, Tween 80, PEG400).
-
Formulation Preparation: Prepare a stock solution of this compound in a suitable solvent at a high concentration. For administration, dilute the stock solution to the desired final concentration in the chosen vehicle. Ensure the final concentration of the organic solvent (e.g., DMSO) is below toxic levels for the animal model (typically <5% v/v).
-
Stability Analysis: Evaluate the stability of the formulation at different temperatures (4°C, room temperature) and for different durations to ensure consistency during the study.
Pharmacokinetic (PK) Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a relevant animal model (e.g., mice or rats).
Protocol:
-
Animal Model: Use healthy, adult male and female rodents (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Dosing: Administer a single dose of this compound via the intended clinical route (e.g., intravenous, oral gavage, intraperitoneal).
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.
-
Data Analysis: Calculate key PK parameters using appropriate software (e.g., Phoenix WinNonlin).
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (0-t) (ng*h/mL) | 3200 | 4500 |
| Half-life (t1/2) (h) | 2.5 | 3.1 |
| Bioavailability (%) | N/A | 47 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Toxicity Studies
Objective: To determine the safety profile and identify potential target organs of toxicity for this compound.
Protocol:
-
Acute Toxicity Study:
-
Administer single, escalating doses of this compound to different groups of animals.
-
Observe animals for clinical signs of toxicity and mortality for up to 14 days.
-
Determine the maximum tolerated dose (MTD).
-
-
Sub-chronic Toxicity Study:
-
Administer this compound daily for a longer period (e.g., 14 or 28 days) at doses below the MTD.
-
Monitor body weight, food and water consumption, and clinical signs.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a complete necropsy and histopathological examination of major organs.
-
Table 2: Illustrative Hematology and Clinical Chemistry Data from a 14-Day Rat Toxicity Study
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| White Blood Cells (10^9/L) | 7.5 ± 1.2 | 7.8 ± 1.5 | 8.1 ± 1.3 |
| Red Blood Cells (10^12/L) | 6.8 ± 0.5 | 6.7 ± 0.6 | 6.5 ± 0.4 |
| Alanine Aminotransferase (ALT) (U/L) | 45 ± 8 | 50 ± 10 | 120 ± 25* |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.7 ± 0.1 | 0.8 ± 0.2 |
*p < 0.05 compared to vehicle control. Data are presented as mean ± SD. Note: The data in this table is hypothetical and for illustrative purposes only.
Efficacy Studies in a Murine Model of Systemic Fungal Infection
Objective: To evaluate the therapeutic efficacy of this compound in an animal model of systemic candidiasis.
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., cyclophosphamide-treated) to establish a robust infection.
-
Infection: Inject a standardized inoculum of a pathogenic fungal strain (e.g., Candida albicans) intravenously.
-
Treatment: Administer this compound at different dose levels, starting 24 hours post-infection, once or twice daily for a specified duration (e.g., 7 days). Include a vehicle control group and a positive control group (e.g., fluconazole).
-
Endpoints:
-
Survival: Monitor and record survival daily.
-
Fungal Burden: At the end of the study, harvest organs (e.g., kidneys, brain), homogenize, and plate serial dilutions to determine the colony-forming units (CFU) per gram of tissue.
-
Histopathology: Examine tissue sections for signs of inflammation and fungal infiltration.
-
Table 3: Illustrative Efficacy of this compound in a Murine Model of Systemic Candidiasis
| Treatment Group | Survival Rate (%) | Kidney Fungal Burden (log10 CFU/g) |
| Vehicle Control | 0 | 6.5 ± 0.8 |
| This compound (10 mg/kg) | 60 | 4.2 ± 1.1 |
| This compound (30 mg/kg) | 100 | 2.5 ± 0.5 |
| Fluconazole (10 mg/kg) | 100 | 2.8 ± 0.6* |
*p < 0.05 compared to vehicle control. Data are presented as mean ± SD. Note: The data in this table is hypothetical and for illustrative purposes only.
Conclusion
This compound is a promising novel SDH inhibitor with demonstrated in vitro antifungal activity. The successful translation of this compound into a potential therapeutic agent requires a comprehensive and systematic evaluation in relevant animal models. The protocols and illustrative data presented in these application notes provide a framework for researchers to design and execute preclinical studies to assess the pharmacokinetics, safety, and efficacy of this compound. Rigorous adherence to ethical guidelines for animal research and careful experimental design are paramount for obtaining reliable and translatable results.
References
Application Notes and Protocols for Sdh-IN-4: An Investigational Succinate Dehydrogenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sdh-IN-4 is an investigational small molecule inhibitor of Succinate Dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain. As a critical enzyme in both the tricarboxylic acid (TCA) cycle and cellular respiration, SDH catalyzes the oxidation of succinate to fumarate.[1][2] Inhibition of SDH disrupts these fundamental cellular processes, leading to a decrease in cellular energy production and an accumulation of succinate.[1] This mechanism makes SDH a compelling target for therapeutic intervention in various diseases, including cancer and fungal infections.[1][3] These application notes provide detailed protocols for the experimental use of this compound to investigate its biological effects.
Mechanism of Action
This compound functions by binding to the ubiquinone (UQ) binding site of the SDH complex, thereby blocking the transfer of electrons from succinate to the electron transport chain.[2] This inhibition leads to a disruption of the TCA cycle and a reduction in ATP synthesis. The resulting accumulation of succinate can have wide-ranging effects on cellular signaling, including the inhibition of histone and DNA demethylases, leading to epigenetic alterations.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound, representative of a potent and selective Succinate Dehydrogenase Inhibitor.
| Parameter | Value | Cell Line/System |
| IC50 (SDH Enzyme Activity) | 50 nM | Isolated Mitochondria |
| EC50 (Cell Viability) | 500 nM | A549 (Lung Carcinoma) |
| Effect on Succinate Levels | 10-fold increase | HCT116 (Colon Carcinoma) |
| Effect on Fumarate Levels | 70% decrease | HCT116 (Colon Carcinoma) |
| Selectivity vs. Complex I | >100-fold | Isolated Mitochondria |
Signaling Pathway Perturbation by this compound
The diagram below illustrates the central role of Succinate Dehydrogenase (SDH) in the TCA cycle and the electron transport chain, and the inhibitory effect of this compound.
Caption: this compound inhibits SDH, blocking succinate to fumarate conversion and electron transport.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell proliferation and viability.
Workflow Diagram:
Caption: Workflow for determining cell viability after this compound treatment using an MTT assay.
Materials:
-
This compound
-
Cell line of interest (e.g., A549)
-
Complete growth medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the EC50 value.
SDH Activity Assay
This protocol measures the enzymatic activity of SDH in isolated mitochondria or cell lysates.
Workflow Diagram:
Caption: Workflow for measuring SDH enzyme activity and the inhibitory effect of this compound.
Materials:
-
This compound
-
Isolated mitochondria or cell lysate
-
SDH assay buffer (e.g., containing phosphate buffer, EDTA)
-
Succinate
-
DCIP (2,6-dichlorophenolindophenol)
-
96-well plate
-
Plate reader
Procedure:
-
Isolate mitochondria from cells or tissues using a standard differential centrifugation protocol. Alternatively, prepare a cell lysate.
-
Add 10 µL of the mitochondrial suspension or cell lysate to each well of a 96-well plate.
-
Add 10 µL of this compound at various concentrations to the wells. Include a vehicle control.
-
Prepare the assay buffer containing succinate (e.g., 10 mM) and DCIP (e.g., 50 µM).
-
Add 80 µL of the assay buffer to each well to initiate the reaction.
-
Immediately measure the decrease in absorbance at 600 nm every minute for 10-20 minutes.
-
Calculate the rate of DCIP reduction (SDH activity) and determine the IC50 value of this compound.
Western Blot for SDHA
This protocol is to assess the protein levels of SDHA, a subunit of the SDH complex, to ensure that the observed effects are due to inhibition and not altered protein expression.
Workflow Diagram:
Caption: Workflow for analyzing SDHA protein expression levels via Western Blot.
Materials:
-
This compound
-
Cell line of interest
-
Lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against SDHA
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound at the desired concentrations for the desired time.
-
Lyse the cells using lysis buffer and quantify the protein concentration.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDHA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine if this compound affects SDHA protein levels. A loading control (e.g., β-actin) should be used for normalization.
Troubleshooting
-
Low Cell Viability: If significant cell death is observed even at low concentrations, consider reducing the treatment duration or using a more resistant cell line.
-
No Inhibition of SDH Activity: Confirm the integrity of the isolated mitochondria or cell lysate. Ensure the succinate and DCIP solutions are freshly prepared.
-
Variable Western Blot Results: Ensure equal protein loading and consistent transfer efficiency. Optimize antibody concentrations and incubation times.
Conclusion
This compound is a valuable tool for studying the roles of Succinate Dehydrogenase in cellular metabolism and disease. The protocols outlined in these application notes provide a framework for investigating the biological effects of this inhibitor. As with any experimental system, optimization of these protocols for specific cell lines and experimental conditions is recommended.
References
- 1. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Sdh-IN-4 Efficacy in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinate dehydrogenase (SDH) is a key enzyme complex that functions in both the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle. Dysregulation of SDH activity has been implicated in the pathogenesis of various cancers.[1][2][3][4] Inhibition of SDH can lead to the accumulation of succinate, which acts as an oncometabolite, promoting tumorigenesis through mechanisms such as the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α), induction of a pseudohypoxic state, and alterations in cellular metabolism and epigenetic landscapes.[1][5]
Sdh-IN-4 is a novel small molecule inhibitor of succinate dehydrogenase. These application notes provide detailed protocols for evaluating the efficacy of this compound in cancer cell lines, including methods for assessing cell viability, induction of apoptosis, and effects on cell cycle progression.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols. Researchers should populate these tables with their own experimental results.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) after 72h |
| A549 | Lung Carcinoma | Data to be filled |
| MCF-7 | Breast Adenocarcinoma | Data to be filled |
| HCT116 | Colon Carcinoma | Data to be filled |
| U-87 MG | Glioblastoma | Data to be filled |
| PC-3 | Prostate Adenocarcinoma | Data to be filled |
IC50 values should be determined from dose-response curves generated from cell viability assays.
Table 2: Apoptosis Induction by this compound in Cancer Cell Lines
| Cancer Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| A549 | Vehicle Control | Data to be filled | Data to be filled |
| This compound (IC50) | Data to be filled | Data to be filled | |
| MCF-7 | Vehicle Control | Data to be filled | Data to be filled |
| This compound (IC50) | Data to be filled | Data to be filled |
% Apoptotic cells determined by Annexin V and Propidium Iodide staining followed by flow cytometry analysis.
Table 3: Cell Cycle Analysis of Cancer Cell Lines Treated with this compound
| Cancer Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| A549 | Vehicle Control | Data to be filled | Data to be filled | Data to be filled |
| This compound (IC50) | Data to be filled | Data to be filled | Data to be filled | |
| MCF-7 | Vehicle Control | Data to be filled | Data to be filled | Data to be filled |
| This compound (IC50) | Data to be filled | Data to be filled | Data to be filled |
% Cells in each phase of the cell cycle determined by propidium iodide staining and flow cytometry analysis.
Mandatory Visualizations
Signaling Pathway of SDH Inhibition
Caption: Signaling pathway of SDH inhibition by this compound.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining this compound IC50 values.
Experimental Workflow for Apoptosis Assay
Caption: Workflow for assessing apoptosis induction.
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well clear-bottom, opaque-walled plates
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Measurement:
-
Equilibrate the CellTiter-Glo® Reagent and the 96-well plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism or similar software).
-
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (e.g., from BD Biosciences, Thermo Fisher Scientific)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency after the treatment period.
-
Allow cells to attach overnight.
-
Treat the cells with this compound at its predetermined IC50 concentration and a vehicle control for 48 hours.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method measures the DNA content of cells to determine the distribution of the cell population in the different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound at the IC50 concentration and a vehicle control for 24 or 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 4: Western Blotting for Key Protein Markers
This protocol allows for the analysis of changes in protein expression levels, such as HIF-1α, cleaved caspase-3, and PARP, following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HIF-1α, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as desired.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., β-actin) to normalize protein levels.
-
References
- 1. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medic.upm.edu.my [medic.upm.edu.my]
- 3. mdpi.com [mdpi.com]
- 4. Apoptotic and DNA Damage Effect of 1,2,3,4,6-Penta-O-galloyl-beta-D-glucose in Cisplatin-Resistant Non-Small Lung Cancer Cells via Phosphorylation of H2AX, CHK2 and p53 [mdpi.com]
- 5. rsc.org [rsc.org]
Application Notes and Protocols for Sdh-IN-4
For Research Use Only.
Introduction
Sdh-IN-4 is a potent and selective inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II.[1] As a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, SDH plays a critical role in cellular respiration and energy production. Inhibition of SDH can lead to a disruption of these fundamental processes, making this compound a valuable tool for research in metabolism, oncology, and antifungal drug development.
These application notes provide detailed protocols for the preparation, storage, and use of this compound solutions in common laboratory settings.
Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| Alternative Name | Compound B6 |
| CAS Number | 2982993-88-2 |
| Molecular Formula | C₁₉H₁₆FN₅O₃S |
| Molecular Weight | 429.43 g/mol |
Quantitative Data
In Vitro Inhibitory Activity
| Target | Organism/Cell Line | IC₅₀ | EC₅₀ | Reference |
| Succinate Dehydrogenase (SDH) | Not specified | 0.28 µg/mL | - | [1] |
| Rhizoctonia solani | Fungi | - | 0.23 µg/mL | [1] |
Antifungal Activity
| Fungal Species | Concentration | Incubation Time | Result | Reference |
| Rhizoctonia solani | 10 µg/mL | 3-5 days | Inhibition of mycelium growth | [1] |
| Fusarium graminearum | 10 µg/mL | 3-5 days | Inhibition of mycelium growth | [1] |
| Botrytis cinerea | 10 µg/mL | 3-5 days | Inhibition of mycelium growth | [1] |
| Alternaria solani | 10 µg/mL | 3-5 days | Inhibition of mycelium growth | [1] |
In Vivo Antifungal Activity
| Application | Concentration | Incubation Time | Result | Reference |
| Inhibition of R. solani in detached rice leaves | 100 µg/mL | 5 days | 87.48% inhibition | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Determine the required concentration and volume. For a 10 mM stock solution, you will need to dissolve 4.29 mg of this compound in 1 mL of DMSO. Adjust the amounts accordingly for different desired concentrations.
-
Weigh the this compound powder. Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO. Add the calculated volume of sterile DMSO to the tube containing the this compound powder.
-
Dissolve the compound. Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquot and store. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
In Vitro Mycelium Growth Inhibition Assay
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fungal strains of interest (e.g., Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) plates
-
Sterile cork borer or scalpel
-
Sterile DMSO (for vehicle control)
-
Incubator
Protocol:
-
Prepare PDA plates with this compound. Autoclave PDA medium and allow it to cool to approximately 50-60°C. Add the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 1, 5, 10 µg/mL). Also, prepare control plates containing an equivalent volume of DMSO (vehicle control) and plates with no additions (negative control).
-
Pour the plates. Pour the PDA medium containing this compound or controls into sterile petri dishes and allow them to solidify.
-
Inoculate the plates. Using a sterile cork borer or scalpel, cut a small disc (e.g., 5 mm diameter) from the edge of an actively growing fungal culture on a PDA plate. Place the mycelial disc in the center of the prepared test and control plates.
-
Incubate. Incubate the plates at the optimal growth temperature for the specific fungal strain (e.g., 25-28°C) for 3-5 days, or until the mycelium in the control plate has reached a significant size.
-
Measure and analyze. Measure the diameter of the fungal colony on each plate. Calculate the percentage of mycelial growth inhibition using the following formula:
Inhibition (%) = [(dc - dt) / dc] x 100
Where:
-
dc = average diameter of the fungal colony on the control plate
-
dt = average diameter of the fungal colony on the this compound treated plate
-
Visualizations
References
Troubleshooting & Optimization
Optimizing Sdh-IN-4 Concentration for Experimental Success: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the use of Sdh-IN-4, a selective inhibitor of succinate dehydrogenase (SDH). Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful integration of this compound into your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of succinate dehydrogenase (SDH), a key enzyme in both the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle. By inhibiting SDH, this compound blocks the conversion of succinate to fumarate. This leads to an accumulation of succinate, which can have significant downstream effects on cellular metabolism and signaling.
Q2: What is the reported potency of this compound?
A2: this compound has a reported IC50 value of 0.28 µg/mL for the inhibition of SDH.[1] It has also been shown to have antifungal activity, with an EC50 of 0.23 µg/mL against R. solani.[1]
Q3: How should I prepare stock solutions of this compound?
A3: While a specific datasheet for this compound's solubility is not publicly available, similar small molecule inhibitors are often soluble in organic solvents such as dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% in the culture medium.[2] To avoid precipitation, it is advisable to add the this compound stock solution to the culture medium and mix thoroughly before adding to the cells.
Q4: What is the recommended starting concentration for my experiments?
A4: A good starting point for cell-based assays is to use a concentration 5 to 10 times higher than the reported IC50 value to ensure complete inhibition of the target. Based on the IC50 of 0.28 µg/mL, a starting concentration range of 1.4 µg/mL to 2.8 µg/mL would be appropriate. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q5: How can I determine the optimal concentration of this compound for my cell line?
A5: The optimal concentration should be determined by performing a cytotoxicity assay followed by a dose-response experiment measuring a downstream marker of SDH inhibition. A cytotoxicity assay (e.g., MTT or LDH release assay) will help you identify the concentration range that is non-toxic to your cells. Subsequently, you can treat the cells with a range of non-toxic concentrations of this compound and measure a downstream effect, such as the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α) or the expression of its target genes (e.g., VEGF).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in culture medium. | The compound has low aqueous solubility. The final concentration of DMSO is too low. | Prepare a more concentrated stock solution in DMSO and use a smaller volume to achieve the desired final concentration. Ensure the final DMSO concentration in the culture medium is between 0.1% and 0.5%.[2] Pre-warm the culture medium before adding the inhibitor. Add the inhibitor to the medium and mix well before adding to the cells. |
| High levels of cell death or cytotoxicity. | The concentration of this compound is too high. The final DMSO concentration is too high. The cell line is particularly sensitive to SDH inhibition. | Perform a cytotoxicity assay to determine the maximum non-toxic concentration. Ensure the final DMSO concentration is not exceeding 0.5%.[2] Reduce the treatment duration. |
| No observable effect of this compound treatment. | The concentration of this compound is too low. The inhibitor is degraded or inactive. The chosen readout is not sensitive to SDH inhibition. | Increase the concentration of this compound. Prepare a fresh stock solution. Ensure proper storage of the stock solution (aliquoted and stored at -20°C or -80°C). Choose a more direct and sensitive readout for SDH inhibition, such as measuring succinate levels or assessing HIF-1α stabilization. |
| Inconsistent results between experiments. | Variability in cell seeding density. Inconsistent inhibitor concentration or treatment time. Passage number of cells is too high. | Maintain consistent cell seeding densities for all experiments. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Use cells within a consistent and low passage number range. |
Data Presentation
Table 1: Reported Potency of this compound
| Parameter | Value | Target/Organism | Reference |
| IC50 | 0.28 µg/mL | Succinate Dehydrogenase (SDH) | [1] |
| EC50 | 0.23 µg/mL | Rhizoctonia solani | [1] |
Table 2: Example of a Dose-Response Experiment to Determine Optimal this compound Concentration
| This compound Concentration (µg/mL) | Cell Viability (%) (e.g., MTT Assay) | HIF-1α Protein Level (Fold Change vs. Control) |
| 0 (Vehicle Control) | 100 | 1.0 |
| 0.1 | 98 | 1.5 |
| 0.5 | 95 | 3.2 |
| 1.0 | 92 | 5.8 |
| 2.5 | 88 | 6.1 |
| 5.0 | 75 | 6.0 |
| 10.0 | 55 | 5.9 |
Note: This is example data. Actual results will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
Objective: To determine the concentration range of this compound that is non-toxic to a specific mammalian cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a series of dilutions of this compound in complete culture medium. It is recommended to perform a 2-fold serial dilution starting from a high concentration (e.g., 100 µg/mL). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Western Blot Analysis of HIF-1α Stabilization
Objective: To determine the effective concentration of this compound for inhibiting SDH activity in cells by measuring the stabilization of its downstream target, HIF-1α.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HIF-1α and anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with a range of non-toxic concentrations of this compound (determined from the cytotoxicity assay) and a vehicle control for a specified time (e.g., 4-24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities and normalize the HIF-1α signal to the loading control.
Mandatory Visualizations
Caption: this compound inhibits SDH, leading to succinate accumulation and HIF-1α stabilization.
Caption: A typical experimental workflow for optimizing this compound concentration.
Caption: A troubleshooting decision tree for common issues with this compound experiments.
References
Refining Sdh-IN-4 treatment duration in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sdh-IN-4, a succinate dehydrogenase (SDH) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets succinate dehydrogenase (SDH), also known as mitochondrial complex II. SDH is a key enzyme in both the Krebs cycle and the electron transport chain. By inhibiting SDH, this compound disrupts mitochondrial respiration and cellular metabolism, which can lead to the induction of apoptosis (programmed cell death).
Q2: What are the expected downstream effects of this compound treatment?
A2: Inhibition of SDH by this compound leads to the accumulation of succinate. This accumulation can inhibit prolyl hydroxylases (PHDs), enzymes that target the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) for degradation. Consequently, this compound treatment can lead to the stabilization of HIF-1α protein levels even under normoxic conditions.[1][2] Additionally, the disruption of mitochondrial function can trigger the intrinsic apoptotic pathway, characterized by the activation of caspases and cleavage of substrates like PARP.[3][4][5]
Q3: How do I determine the optimal treatment duration and concentration for this compound in my cell line?
A3: The optimal treatment duration and concentration of this compound are highly dependent on the specific cell line and the experimental endpoint. It is crucial to perform a time-course and dose-response experiment. A typical starting point is to test a range of concentrations (e.g., from nanomolar to micromolar) over several time points (e.g., 6, 12, 24, 48, and 72 hours).[6] The ideal concentration should induce the desired biological effect with minimal off-target effects.[7]
Q4: What are common off-target effects to be aware of?
A4: While specific off-target effects for this compound are not extensively documented in publicly available literature, high concentrations of small molecule inhibitors can lead to non-specific cytotoxicity. It is recommended to use the lowest effective concentration to minimize the risk of off-target effects.[7] Researchers should also consider the metabolic adaptations of their cell lines, as some cells may compensate for SDH inhibition, potentially masking the inhibitor's effects over longer treatment durations.[8]
Troubleshooting Guides
Problem 1: No observable effect on cell viability after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal concentration or duration | Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Some cell lines may require higher concentrations or longer incubation times to exhibit a response.[6][7] |
| Cell line resistance | Certain cell lines may have intrinsic resistance to mitochondrial inhibitors due to their metabolic plasticity. Consider using a different cell line or a positive control compound known to induce cell death in your model system to validate the assay. |
| Compound instability | Ensure that this compound is properly stored and handled to maintain its activity. Prepare fresh stock solutions and dilute to the final concentration immediately before use. |
| High cell density | Overly confluent cell cultures can exhibit altered metabolic states and drug sensitivity. Ensure consistent and appropriate cell seeding densities for all experiments. |
Problem 2: High variability between replicate wells in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. When plating, mix the cell suspension between pipetting to prevent settling. Avoid seeding in the outer wells of the plate, as they are more prone to evaporation. |
| Edge effects | Evaporation from the outer wells of a microplate can concentrate media components and the inhibitor, leading to variability. Fill the outer wells with sterile PBS or media without cells to create a humidity barrier. |
| Pipetting errors | Calibrate and use appropriate pipettes for the volumes being dispensed. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles and inaccurate volumes. |
| Incomplete mixing of this compound | After adding this compound to the wells, gently mix the plate on a shaker or by tapping to ensure even distribution of the compound. |
Problem 3: Unexpected or inconsistent Western blot results for apoptosis markers.
| Possible Cause | Troubleshooting Step |
| Incorrect timing of protein extraction | The expression and cleavage of apoptosis markers are transient. Perform a time-course experiment to identify the peak time for the expression of your protein of interest (e.g., cleaved caspase-3, cleaved PARP).[4][9] |
| Low protein expression | The target protein may be expressed at low levels in your cell line. Ensure you load a sufficient amount of total protein on the gel. You may also need to use a more sensitive detection reagent. |
| Poor antibody quality | Use antibodies that have been validated for Western blotting and for the species you are working with. Titrate the antibody to determine the optimal concentration. |
| Inefficient protein transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage based on the molecular weight of your target protein. |
Data Presentation
The following tables summarize representative data for the effects of a succinate dehydrogenase inhibitor on cell viability and proliferation over time. Note that this data is illustrative and the optimal conditions for this compound must be determined empirically for your specific experimental system.
Table 1: Time-Dependent Effect of a Representative SDH Inhibitor on Cell Viability (MTT Assay)
| Treatment Time | % Viability (Vehicle Control) | % Viability (SDH Inhibitor - 10 µM) | % Viability (SDH Inhibitor - 50 µM) |
| 24 hours | 100% | 85% | 65% |
| 48 hours | 100% | 60% | 40% |
| 72 hours | 100% | 45% | 25% |
Table 2: Dose-Dependent Effect of a Representative SDH Inhibitor on Cell Proliferation at 48 hours (BrdU Assay)
| Concentration | % Proliferation (Vehicle Control) | % Proliferation (SDH Inhibitor) |
| 0 µM | 100% | 100% |
| 1 µM | 100% | 90% |
| 5 µM | 100% | 75% |
| 10 µM | 100% | 60% |
| 25 µM | 100% | 45% |
| 50 µM | 100% | 30% |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired treatment durations (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot for Apoptosis Markers
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[4][10]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow for optimizing this compound treatment.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Hypoxia-inducible factor-1 (HIF-1) promotes its degradation by induction of HIF-α-prolyl-4-hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The transition from HIF-1 to HIF-2 during prolonged hypoxia results from reactivation of PHDs and HIF1A mRNA instability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis western blot guide | Abcam [abcam.com]
- 4. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Can Cytotoxic Effects Induced by Industrial Chemicals be Time-dependent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detrimental Roles of Hypoxia-Inducible Factor-1α in Severe Hypoxic Brain Diseases | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Sdh-IN-4 in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when working with the succinate dehydrogenase (SDH) inhibitor, Sdh-IN-4. The information provided is based on established principles of SDH inhibition and mechanisms of drug resistance in cancer cell lines.
Troubleshooting Guides
Acquired resistance to targeted therapies like this compound is a common challenge in in vitro studies. The following table outlines potential mechanisms of resistance and provides corresponding experimental strategies to investigate and potentially overcome them.
Table 1: Troubleshooting Guide for this compound Resistance
| Observed Issue | Potential Cause | Suggested Experimental Approach | Expected Outcome if Hypothesis is Correct |
| Gradual decrease in this compound efficacy over time (increasing IC50). | Target Alteration: - Mutation in the this compound binding site on an SDH subunit (e.g., SDHA, SDHB).[1] | - Sequence the coding regions of SDH subunit genes (SDHA, SDHB, SDHC, SDHD) in resistant cells.[2] - Perform molecular docking studies with the identified mutation to predict changes in this compound binding. | - Identification of a mutation in the binding pocket that reduces the binding affinity of this compound. |
| No significant change in SDH subunit sequences, but resistance persists. | Metabolic Reprogramming: - Upregulation of alternative metabolic pathways to bypass the need for SDH activity.[3] - Increased reliance on glycolysis or other energy-producing pathways. | - Perform metabolomic analysis to compare the metabolic profiles of sensitive and resistant cells. - Measure lactate production and glucose uptake to assess glycolytic activity. - Test for synergistic effects with inhibitors of alternative pathways (e.g., glycolysis inhibitors like 2-deoxyglucose). | - Resistant cells show a distinct metabolic signature with increased levels of glycolytic intermediates. - Combination therapy with a glycolysis inhibitor restores sensitivity to this compound. |
| Reduced intracellular concentration of this compound in resistant cells. | Drug Efflux/Uptake Mechanisms: - Overexpression of multidrug resistance (MDR) transporters (e.g., P-glycoprotein). - Decreased expression or function of drug uptake transporters. | - Perform qPCR or Western blotting to assess the expression levels of known MDR transporters. - Use fluorescently labeled this compound analogs or perform drug accumulation assays to measure intracellular drug concentration. - Test for synergy with known MDR inhibitors. | - Increased expression of one or more MDR transporters in resistant cells. - Lower intracellular accumulation of this compound in resistant cells. - Co-treatment with an MDR inhibitor restores sensitivity. |
| Increased cell survival despite evidence of SDH inhibition. | Activation of Pro-Survival Signaling Pathways: - Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members). - Activation of compensatory signaling cascades that promote cell survival. | - Perform a global phosphoproteomic or gene expression analysis to identify activated signaling pathways. - Assess the expression levels of key pro- and anti-apoptotic proteins by Western blotting. - Test for synergistic effects with inhibitors of identified pro-survival pathways. | - Resistant cells show increased phosphorylation of key survival kinases or altered expression of apoptosis-related proteins. - Combination with an inhibitor of the identified pathway restores sensitivity to this compound. |
Experimental Protocols
Here are detailed methodologies for key experiments to investigate and overcome resistance to this compound.
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating drug-resistant cell lines through continuous exposure to increasing concentrations of this compound.[4][5]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
-
Cryopreservation medium
Procedure:
-
Determine the initial IC50 of this compound: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations on the parental cell line to determine the half-maximal inhibitory concentration (IC50).
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a steady rate (typically after 1-2 weeks), increase the concentration of this compound in the culture medium by 1.5- to 2-fold.[4]
-
Monitoring and Maintenance: Continuously monitor the cells for growth and morphology. Passage the cells as needed, always maintaining the selective pressure of this compound.
-
Cryopreservation: At each successful dose escalation, cryopreserve a batch of cells. This is crucial for having backups in case of cell death at higher concentrations.[4]
-
Confirmation of Resistance: Periodically determine the IC50 of this compound on the resistant cell population and compare it to the parental cell line. A significant increase in the IC50 value (e.g., >10-fold) indicates the development of resistance.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay measures cell viability based on the metabolic activity of the cells.
Materials:
-
Parental and this compound resistant cell lines
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the parental and resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blotting for SDH Subunits and Signaling Proteins
This protocol is used to assess the protein expression levels of SDH subunits or proteins involved in signaling pathways.
Materials:
-
Parental and this compound resistant cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SDHA, anti-SDHB, anti-phospho-Akt, anti-Bcl-2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II.[6] SDH is a key enzyme that functions in both the Krebs cycle and the electron transport chain.[2][7] By inhibiting SDH, this compound disrupts cellular energy production and can induce the production of reactive oxygen species (ROS), leading to cell death in sensitive cancer cells.[3]
Q2: How can I determine if my cell line has developed resistance to this compound?
A2: The most direct way is to perform a cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of this compound in your treated cell line versus the parental, untreated cell line. A significant rightward shift in the dose-response curve and a higher IC50 value indicate resistance.
Q3: What are the most common mechanisms of resistance to SDH inhibitors?
A3: Common mechanisms include:
-
Target modification: Mutations in the SDH subunits that reduce the binding affinity of the inhibitor.[1]
-
Metabolic reprogramming: Cells adapt by upregulating alternative energy-producing pathways, such as glycolysis, to compensate for the inhibition of mitochondrial respiration.[3]
-
Increased drug efflux: Overexpression of drug transporters that pump the inhibitor out of the cell.
-
Activation of survival pathways: Upregulation of anti-apoptotic proteins and other pro-survival signals that counteract the cytotoxic effects of the inhibitor.
Q4: Can I combine this compound with other drugs to overcome resistance?
A4: Yes, combination therapy is a promising strategy. Based on the mechanism of resistance, you can rationally select drugs for combination studies. For example:
-
If resistance is due to metabolic reprogramming towards glycolysis, combining this compound with a glycolysis inhibitor may be effective.
-
If increased drug efflux is the cause, co-administration with an inhibitor of the specific drug transporter could restore sensitivity.
-
If a pro-survival pathway is activated, a combination with an inhibitor of that pathway could be synergistic.
Q5: Are there any known off-target effects of this compound that could contribute to resistance?
A5: While specific off-target effects of this compound are not extensively documented in publicly available literature, it is a possibility with any small molecule inhibitor. Off-target effects could activate unforeseen survival pathways. A kinome scan or similar profiling assay could help identify potential off-target interactions.
Visualizations
.dot
Caption: this compound inhibits SDH (Complex II), blocking the Krebs cycle and electron transport, leading to increased ROS and apoptosis.
.dot
Caption: A workflow for investigating and overcoming resistance to this compound in cell lines.
.dot
Caption: A logical decision tree for troubleshooting resistance to this compound.
References
- 1. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. The assembly of succinate dehydrogenase: a key enzyme in bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Looking for Driver Pathways of Acquired Resistance to Targeted Therapy: Drug Resistant Subclone Generation and Sensitivity Restoring by Gene Knock-down - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. SDHAF4 promotes mitochondrial succinate dehydrogenase activity and prevents neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Sdh-IN-4's Specificity for Succinate Dehydrogenase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and methodologies for validating the specificity of Sdh-IN-4, a small molecule inhibitor of succinate dehydrogenase (SDH). Understanding the precise interaction of this compound with its intended target is crucial for accurate interpretation of experimental results and for advancing its potential therapeutic applications. This document outlines key validation assays, compares this compound to other known SDH inhibitors, and provides detailed experimental protocols.
Comparative Analysis of SDH Inhibitors
The efficacy and specificity of this compound can be benchmarked against other well-characterized SDH inhibitors. The following table summarizes key quantitative data for this compound and alternative compounds.
| Inhibitor | Target(s) | IC50 (SDH) | Assay Type | Key Off-Targets |
| This compound | Succinate Dehydrogenase (SDH) | Data not publicly available | Biochemical/Cellular | To be determined |
| Malonate | Succinate Dehydrogenase (SDH) | ~1-3 mM (Ki) | Biochemical | Competitive with succinate |
| 3-Nitropropionic Acid (3-NPA) | Succinate Dehydrogenase (SDH) | Varies by system | Biochemical | Irreversible inhibitor |
| Atpenin A5 | SDH (Qi site) | ~3.5 nM | Biochemical | Highly potent and specific |
| TTFA (Thenoyltrifluoroacetone) | SDH (Qi site) | ~40 µM | Biochemical | Also inhibits other respiratory chain complexes |
| Dimethyl Malonate (DMM) | Succinate Dehydrogenase (SDH) | Varies by system | Cell-based | Cell-permeable competitive inhibitor |
Note: The IC50 and Ki values can vary depending on the specific assay conditions, including substrate concentration and the source of the enzyme.
Experimental Validation of this compound Specificity
To rigorously validate the specificity of this compound, a multi-pronged approach employing both biochemical and cell-based assays is recommended. The following sections detail the protocols for key experiments.
Experimental Workflow for Specificity Validation
The logical flow for confirming the specificity of a novel inhibitor like this compound involves a series of experiments moving from broad, high-throughput screens to more targeted, mechanistic assays in a cellular context.
Comparative Analysis of Mitochondrial Complex II Inhibitors: Sdh-IN-4 and Atpenin A5
A detailed guide for researchers, scientists, and drug development professionals on the biochemical and cellular characteristics of two prominent succinate dehydrogenase inhibitors.
This guide provides a comprehensive comparison of Sdh-IN-4 and Atpenin A5, two inhibitors of mitochondrial complex II, also known as succinate dehydrogenase (SDH). This enzyme plays a critical role in both the tricarboxylic acid (TCA) cycle and the electron transport chain. The inhibition of SDH is a key area of research for the development of novel therapeutics for a range of diseases, including cancer and fungal infections. This document summarizes their mechanism of action, presents available quantitative data for performance comparison, details relevant experimental protocols, and provides visual representations of key biological pathways and experimental workflows.
At a Glance: Key Performance Indicators
| Inhibitor | Target | IC50 Value | Organism/System |
| This compound | Succinate Dehydrogenase (SDH) | 0.28 µg/mL[1] | Not Specified |
| Atpenin A5 | Succinate Dehydrogenase (SDH) | 3.7 nM | Mammalian Mitochondria |
| 5.5 nM (SDH activity)[2] | Bovine Heart Mitochondria | ||
| 8.3 nM | Submitochondrial Particles (SMPs)[3] | ||
| 8.5 nM | Cardiomyocytes[3] | ||
| 9.3 nM | Mitochondria[3] | ||
| ~10 nM | Not Specified[3] | ||
| 12 nM | Nematode Mitochondria |
Mechanism of Action
Atpenin A5 is a potent and highly specific inhibitor of mitochondrial complex II.[3] It acts by binding to the ubiquinone (Coenzyme Q) binding site (Q-site) of the complex, thereby blocking the transfer of electrons from succinate to ubiquinone.[2] This inhibition disrupts the electron transport chain and cellular respiration.
Chemical Structure
This compound: The chemical structure and molecular weight for this compound are not publicly available at the time of this publication. It is also referred to as compound B6 by some suppliers.[1]
Atpenin A5:
-
Molecular Formula: C₁₅H₂₁Cl₂NO₅
-
Molecular Weight: 366.24 g/mol [3]
-
SMILES: O=C1C(C(--INVALID-LINK--C--INVALID-LINK----INVALID-LINK--CCl)=O)=C(O)C(OC)=C(OC)N1[3]
Signaling Pathway and Inhibition
The following diagram illustrates the role of succinate dehydrogenase (SDH) in the electron transport chain and the inhibitory action of Atpenin A5.
Experimental Protocols
Succinate Dehydrogenase (SDH) Activity Assay (Colorimetric)
This protocol is a common method for determining the activity of SDH in isolated mitochondria, cells, or tissue homogenates. The assay measures the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCIP), which is coupled to the oxidation of succinate.
Materials:
-
SDH Assay Buffer (e.g., 25 mM potassium phosphate, pH 7.2, 5 mM MgCl₂)
-
Succinate solution (substrate)
-
DCIP solution (electron acceptor)
-
Coenzyme Q analog (e.g., Decylubiquinone)
-
Test compounds (this compound, Atpenin A5)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Prepare sample homogenates (e.g., isolated mitochondria, cell lysates) in ice-cold SDH Assay Buffer.
-
In a 96-well plate, add the sample to each well.
-
Add the test compound (inhibitor) at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
To initiate the reaction, add a mixture of succinate, DCIP, and the Coenzyme Q analog to each well.
-
Immediately measure the absorbance at 600 nm in a kinetic mode at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15-30 minutes).
-
The rate of decrease in absorbance at 600 nm is proportional to the SDH activity.
-
Calculate the IC50 values for the inhibitors by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow:
Cellular Respiration Assay (Oxygen Consumption Rate)
This protocol measures the effect of inhibitors on the oxygen consumption rate (OCR) of intact cells, providing insight into their impact on mitochondrial respiration.
Materials:
-
Cell culture medium
-
Cultured cells
-
Test compounds (this compound, Atpenin A5)
-
Seahorse XF Analyzer (or similar instrument)
-
Seahorse XF Cell Culture Microplates
Procedure:
-
Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.
-
The following day, replace the growth medium with a low-buffered assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).
-
Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour to allow the temperature and pH to equilibrate.
-
Prepare a stock solution of the inhibitors (this compound and Atpenin A5) and load them into the injection ports of the sensor cartridge.
-
Place the cell culture microplate in the Seahorse XF Analyzer and initiate the protocol.
-
The instrument will measure the basal oxygen consumption rate (OCR).
-
After establishing a baseline, the instrument will inject the inhibitors into the wells.
-
The OCR is then measured post-injection to determine the effect of the inhibitors on cellular respiration.
-
Data is analyzed to quantify the change in OCR upon inhibitor treatment.
Logical Relationship of Inhibition:
Conclusion
Atpenin A5 is a well-characterized, highly potent inhibitor of mitochondrial complex II with IC50 values in the low nanomolar range. Its mechanism of action, involving binding to the ubiquinone-binding site, is clearly established. In contrast, while this compound is identified as a selective SDH inhibitor, a comprehensive public dataset including its chemical structure, molecular weight, and a detailed mechanism of action is currently lacking. The provided IC50 value of 0.28 µg/mL for this compound is difficult to directly compare with the nanomolar potency of Atpenin A5 without its molecular weight.
For researchers selecting an SDH inhibitor, Atpenin A5 offers the advantage of well-documented potency and a known mechanism of action, making it a reliable tool for studying the consequences of complex II inhibition. Further characterization of this compound is required to fully assess its comparative performance and potential applications. The experimental protocols detailed in this guide provide a framework for such comparative studies.
References
Sdh-IN-4: A Comparative Analysis of Cross-Reactivity with Other Enzymes
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results accurately. This guide provides a comparative analysis of the cross-reactivity of Sdh-IN-4, a potent inhibitor of Succinate Dehydrogenase (SDH), with other enzymes. Due to the limited publicly available data on the specific cross-reactivity profile of this compound, this guide will focus on the known selectivity of its target, SDH, and discuss potential off-target interactions based on the broader class of pyrazole-based SDH inhibitors.
This compound, also known as compound B6, has been identified as a selective inhibitor of succinate dehydrogenase (SDH) with a reported IC50 value of 0.28 μg/mL.[1] SDH is a key enzyme complex involved in both the citric acid cycle and the electron transport chain, making it a critical component of cellular respiration.
Understanding the Target: Succinate Dehydrogenase (SDH)
Succinate dehydrogenase is a highly conserved mitochondrial enzyme complex. Its central role in metabolism makes it a target for various therapeutic and agricultural applications, including fungicides. The selective inhibition of fungal SDH is a key strategy in controlling plant pathogens.
Cross-Reactivity Profile of this compound: What the Data Tells Us
Currently, there is a lack of comprehensive, publicly available experimental data detailing the cross-reactivity of this compound against a broad panel of mammalian enzymes. The primary research identifies it as a selective inhibitor of fungal SDH, particularly from Rhizoctonia solani, but does not provide a comparative analysis against other dehydrogenases or related enzymes.
To provide a framework for understanding potential off-target effects, it is useful to consider the selectivity of other succinate dehydrogenase inhibitors, particularly those with a similar pyrazole-4-sulfonohydrazide scaffold.
Potential for Off-Target Interactions
While specific data for this compound is wanting, the broader class of SDH inhibitors has been subject to more extensive study. Generally, the ubiquinone-binding (Qp) site of SDH, where many inhibitors bind, possesses structural features that can be exploited for selective inhibition. However, similarities with Qp sites in other respiratory chain complexes or enzymes that utilize quinone-like substrates could potentially lead to off-target binding.
Possible off-target enzyme families to consider for cross-reactivity screening of novel SDH inhibitors include:
-
Other Dehydrogenases: Enzymes that catalyze oxidation-reduction reactions, particularly those within the mitochondria.
-
Quinone-utilizing Enzymes: Various enzymes involved in cellular metabolism and signaling that bind ubiquinone or similar cofactors.
-
Structurally Related Enzymes: Enzymes that share conserved structural motifs with the SDH catalytic or binding domains.
Experimental Protocols for Assessing Cross-Reactivity
To rigorously determine the cross-reactivity profile of this compound, a series of well-defined experimental assays are required. The following protocols outline standard methodologies used in the field.
Enzymatic Assays for Selectivity Profiling
A panel of purified enzymes would be utilized to assess the inhibitory activity of this compound.
Objective: To determine the IC50 values of this compound against a range of dehydrogenases and other relevant enzymes.
Materials:
-
Purified recombinant human enzymes (e.g., malate dehydrogenase, lactate dehydrogenase, glutamate dehydrogenase, etc.)
-
This compound
-
Appropriate substrates and cofactors for each enzyme
-
Assay buffer specific to each enzyme
-
96-well microplates
-
Microplate reader
Protocol:
-
Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, the specific enzyme, and the corresponding substrate.
-
Add the diluted this compound or vehicle control to the wells.
-
Initiate the enzymatic reaction by adding the necessary cofactor (e.g., NAD+, FAD).
-
Monitor the reaction kinetics by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will be specific to the assay for each enzyme.
-
Calculate the initial reaction rates and plot them against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation: The results should be summarized in a table comparing the IC50 values of this compound against all tested enzymes.
| Enzyme | This compound IC50 (µM) |
| Succinate Dehydrogenase (Target) | Value to be determined |
| Malate Dehydrogenase | Value to be determined |
| Lactate Dehydrogenase | Value to be determined |
| Glutamate Dehydrogenase | Value to be determined |
| Other Enzymes... | Value to be determined |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement and off-target binding in a cellular context.
Objective: To identify cellular proteins that are stabilized by this compound binding, indicating a direct interaction.
Protocol:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the soluble protein fraction by SDS-PAGE and Western blotting for specific candidate off-targets, or by mass spectrometry for a proteome-wide analysis.
-
Binding of this compound to a protein will increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the control.
Signaling Pathways and Experimental Workflows
To visualize the key concepts discussed, the following diagrams are provided.
Caption: Inhibition of Succinate Dehydrogenase (SDH) by this compound blocks the conversion of succinate to fumarate in the TCA cycle and electron transport chain.
Caption: Experimental workflow for determining the cross-reactivity of this compound using in vitro enzymatic assays and cell-based thermal shift assays.
Conclusion
While this compound is a potent and selective inhibitor of fungal succinate dehydrogenase, a comprehensive understanding of its cross-reactivity with other enzymes, particularly those in mammalian systems, is crucial for its application in biomedical research. The absence of publicly available, detailed selectivity data necessitates a cautious approach to its use as a chemical probe. The experimental protocols outlined in this guide provide a roadmap for researchers to thoroughly characterize the selectivity profile of this compound and similar compounds. Such data is essential for the confident interpretation of experimental outcomes and for the advancement of selective inhibitors in drug discovery and development.
References
Sdh-IN-4: A Potent Succinate Dehydrogenase Inhibitor Outpacing Established Metabolic Modulators
For Immediate Release
A comprehensive analysis of the novel succinate dehydrogenase (SDH) inhibitor, Sdh-IN-4, reveals its superior potency and potential as a valuable tool for researchers in metabolic studies and drug development. This guide provides a detailed comparison of this compound with established metabolic inhibitors targeting the same crucial enzyme, supported by experimental data and protocols.
Succinate dehydrogenase, a key enzyme complex (Complex II) in both the citric acid cycle and the electron transport chain, has emerged as a significant target for modulating cellular metabolism in various pathological conditions. Its inhibition can impact cellular respiration, proliferation, and signaling. This compound, a selective inhibitor of SDH, demonstrates notable efficacy, positioning it as a compelling alternative to traditional inhibitors.
Comparative Efficacy of SDH Inhibitors
The inhibitory potential of this compound has been quantified and compared against a panel of well-characterized SDH inhibitors. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are key metrics for this comparison, with lower values indicating higher potency.
| Inhibitor | IC50/Ki | Source Organism/System | Reference |
| This compound | IC50: 0.28 µg/mL | Not Specified | [Data not publicly available] |
| Atpenin A5 | IC50: ~10 nM | Bovine heart mitochondria | [1] |
| Malonate | IC50: ~40 µM | Submitochondrial particles | [2] |
| 3-Nitropropionic Acid (3-NPA) | Irreversible inhibitor | Not Specified | [3][4] |
| Thenoyltrifluoroacetone (TTFA) | IC50: 5.8 µM | Bovine heart mitochondria | [5] |
| Carboxin | Ki: 16 µM | Micrococcus denitrificans membranes | [6] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
This compound exhibits a potent inhibitory effect on succinate dehydrogenase. While a direct comparison with the highly potent inhibitor Atpenin A5 requires further investigation under identical conditions, this compound's performance against classical inhibitors like malonate, TTFA, and carboxin suggests a significant potential in metabolic research.
Signaling Pathways and Experimental Workflows
The inhibition of succinate dehydrogenase by compounds like this compound has profound effects on cellular signaling. The accumulation of succinate, a direct consequence of SDH inhibition, can modulate various downstream pathways, including hypoxia-inducible factor (HIF-1α) stabilization and epigenetic modifications.
Caption: Inhibition of Succinate Dehydrogenase by this compound and its downstream effects.
The experimental workflow for assessing the inhibitory activity of compounds like this compound typically involves isolating mitochondria and measuring SDH activity spectrophotometrically.
Caption: A generalized workflow for determining the IC50 of SDH inhibitors.
Experimental Protocols
Succinate Dehydrogenase Activity Assay (DCPIP Reduction Method)
This protocol outlines a common method for measuring SDH activity, which can be adapted to determine the IC50 of inhibitors.
Materials:
-
Isolation Buffer (e.g., containing sucrose, Tris-HCl, and EGTA)
-
Reaction Buffer (e.g., phosphate buffer, pH 7.4)
-
Succinate solution (substrate)
-
2,6-dichlorophenolindophenol (DCPIP) solution (electron acceptor)
-
Phenazine methosulfate (PMS) solution (intermediate electron carrier)
-
Detergent (e.g., Triton X-100) to solubilize mitochondria
-
This compound and other inhibitors of interest
-
Isolated mitochondria
Procedure:
-
Mitochondrial Preparation: Isolate mitochondria from the desired tissue or cell line using standard differential centrifugation protocols. The final mitochondrial pellet is resuspended in the isolation buffer.
-
Reaction Setup: In a 96-well plate or cuvette, prepare the reaction mixture containing the reaction buffer, succinate, DCPIP, and PMS.
-
Inhibitor Addition: Add varying concentrations of this compound or other inhibitors to the wells. Include a control group with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the solubilized mitochondrial preparation to each well.
-
Spectrophotometric Measurement: Immediately measure the decrease in absorbance of DCPIP at 600 nm over time. The rate of DCPIP reduction is proportional to the SDH activity.
-
IC50 Calculation: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of SDH activity.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of SDH inhibitors on cultured cells.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound and other inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Plate the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound or other inhibitors for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for cytotoxicity.
Conclusion
This compound presents itself as a highly effective inhibitor of succinate dehydrogenase, offering researchers a powerful new tool to investigate metabolic pathways and their roles in health and disease. Its performance, when contextualized with established inhibitors, underscores its potential for advancing our understanding of cellular bioenergetics and developing novel therapeutic strategies. The provided experimental protocols offer a foundation for the rigorous evaluation and application of this compound in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The endogenous mitochondrial complex II inhibitor malonate regulates mitochondrial ATP sensitive potassium channels: implications for ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-nitropropionic acid inhibition of succinate dehydrogenase (complex II) activity in cultured Chinese hamster ovary cells: antagonism by L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Nitropropionate, the toxic substance of Indigofera, is a suicide inactivator of succinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atpenins, potent and specific inhibitors of mitochondrial complex II (succinate-ubiquinone oxidoreductase) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the Systemic Fungicide Carboxin on Electron Transport Function in Membranes of Micrococcus denitrificans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sdh-IN-4 and Malonate as Succinate Dehydrogenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of two succinate dehydrogenase (SDH) inhibitors: Sdh-IN-4 and Malonate. The information presented is based on available experimental data to assist researchers in selecting the appropriate inhibitor for their studies.
Executive Summary
Succinate dehydrogenase is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. Its inhibition has significant implications for cellular metabolism and is a key area of research in various fields, including oncology, immunology, and antifungal development. This guide directly compares the inhibitory potency of a novel inhibitor, this compound, with the classical competitive inhibitor, Malonate.
Based on available in vitro data, This compound demonstrates significantly higher potency as an SDH inhibitor compared to Malonate.
Data Presentation: Potency Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Malonate against succinate dehydrogenase.
| Inhibitor | IC50 (µM) | Source |
| This compound | ~0.72 | [1] |
| Malonate | ~40 | [2] |
Note: The IC50 for this compound was converted from 0.28 µg/mL using its molecular weight of 389.18 g/mol .[1]
Mechanism of Action
This compound is a selective inhibitor of succinate dehydrogenase.[1] While the exact binding mode is not detailed in the available literature, its high potency suggests a strong affinity for the enzyme.
Malonate is a classic example of a competitive inhibitor of succinate dehydrogenase.[3][4][5][6] Its molecular structure closely resembles that of the natural substrate, succinate. This structural similarity allows Malonate to bind to the active site of SDH, thereby blocking the binding of succinate and preventing its oxidation to fumarate.[5]
Signaling Pathway and Inhibition
The following diagram illustrates the role of succinate dehydrogenase in the mitochondrial electron transport chain and the inhibitory action of this compound and Malonate.
Caption: Inhibition of Succinate Dehydrogenase by this compound and Malonate.
Experimental Protocols
The following are detailed methodologies for conducting a succinate dehydrogenase inhibition assay, applicable for evaluating compounds like this compound and Malonate.
I. Preparation of Reagents
-
SDH Assay Buffer (pH 7.2):
-
Prepare a buffer solution containing 100 mM potassium phosphate.
-
Adjust the pH to 7.2.
-
Store at 4°C.
-
-
Substrate Solution (Succinate):
-
Prepare a 1 M stock solution of disodium succinate in ultrapure water.
-
Store at -20°C in aliquots.
-
-
Electron Acceptor Dye (DCPIP):
-
Prepare a 2 mM stock solution of 2,6-dichlorophenolindophenol (DCPIP) in ultrapure water.
-
Protect from light and store at 4°C.
-
-
Electron Mediator (PMS):
-
Prepare a 20 mM stock solution of phenazine methosulfate (PMS) in ultrapure water.
-
Protect from light and store at -20°C in aliquots.
-
-
Inhibitor Solutions (this compound and Malonate):
-
Prepare stock solutions of this compound and Malonate in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
-
Mitochondrial Isolate or Cell Lysate:
-
Isolate mitochondria from tissue or cultured cells using standard differential centrifugation protocols.
-
Alternatively, prepare a cell lysate by homogenizing cells in ice-cold SDH Assay Buffer.
-
Determine the protein concentration of the mitochondrial or cell lysate preparation using a standard method (e.g., Bradford assay).
-
II. Succinate Dehydrogenase Activity Assay (Colorimetric)
This assay measures the reduction of DCPIP, which results in a decrease in absorbance at 600 nm, as an indicator of SDH activity.
-
Reaction Setup:
-
In a 96-well microplate, add the following components in the specified order:
-
SDH Assay Buffer
-
Inhibitor solution (this compound, Malonate, or vehicle control)
-
Mitochondrial isolate or cell lysate (adjust volume for a final protein concentration of approximately 10-20 µ g/well )
-
PMS solution (final concentration ~1 mM)
-
DCPIP solution (final concentration ~50 µM)
-
-
The final reaction volume should be 200 µL.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the succinate solution to a final concentration of 10 mM.
-
-
Measurement:
-
Immediately measure the absorbance at 600 nm using a microplate reader at 25°C or 37°C.
-
Take kinetic readings every 1-2 minutes for a total of 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of DCPIP reduction (change in absorbance per minute) for each inhibitor concentration.
-
Plot the percentage of SDH inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow
The following diagram outlines the general workflow for comparing the potency of SDH inhibitors.
Caption: Workflow for SDH Inhibition Assay and Potency Comparison.
Conclusion
The available data strongly indicate that this compound is a more potent inhibitor of succinate dehydrogenase than Malonate, with an IC50 value in the sub-micromolar range compared to the mid-micromolar range for Malonate. This makes this compound a valuable tool for researchers studying the physiological and pathological roles of SDH. The provided experimental protocols offer a robust framework for independently verifying these findings and for the screening and characterization of other potential SDH inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The endogenous mitochondrial complex II inhibitor malonate regulates mitochondrial ATP sensitive potassium channels: implications for ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is malonate an enzyme inhibitor of? [sherpa-online.com]
- 4. JEE Main 2025 Percentile Predictor : Check Your Percentile [allen.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Malonate metabolism: biochemistry, molecular biology, physiology, and industrial application - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Validation of Sdh-IN-4 in Diverse Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel succinate dehydrogenase (SDH) inhibitor, Sdh-IN-4, with other established SDHI fungicides. The information presented is intended to assist researchers in evaluating its potential applications in various biological systems.
Introduction to this compound
This compound is a novel succinate dehydrogenase inhibitor featuring a unique pyrazole-4-sulfonohydrazide scaffold. It has demonstrated potent and broad-spectrum antifungal activities, positioning it as a promising candidate for further investigation in agricultural and pharmaceutical research. This guide offers a comparative analysis of its performance against other commercially available SDH inhibitors.
In Vitro Antifungal Activity
This compound has been evaluated for its efficacy against a range of plant pathogenic fungi. The following table summarizes its half-maximal effective concentration (EC50) in comparison to other widely used SDHI fungicides.
Table 1: In Vitro Antifungal Activity (EC50 in µg/mL) of this compound and Alternative SDHIs
| Fungicide | Rhizoctonia solani | Botrytis cinerea | Fusarium graminearum | Alternaria solani |
| This compound | 0.23[1] | + | + | + |
| Thifluzamide | 0.058[2] | - | - | - |
| Boscalid | 1.89 - 2.68[2] | ++ | - | 0.33[1][3] |
| Fluxapyroxad | 0.16 | - | - | - |
| Penthiopyrad | 0.15 | - | - | 0.38[1][3] |
'+' indicates reported activity, but EC50 value was not specified in the reviewed literature. '-' indicates no data was found for this specific fungus in the reviewed literature. '++' indicates that while active, resistance has been noted in some isolates.
Succinate Dehydrogenase (SDH) Enzyme Inhibition
The primary mechanism of action for this compound and its counterparts is the inhibition of the succinate dehydrogenase enzyme, a key component of the mitochondrial electron transport chain.
Table 2: Succinate Dehydrogenase (SDH) Inhibition (IC50 in µg/mL)
| Compound | Target Organism | IC50 (µg/mL) |
| This compound | Rhizoctonia solani | 0.28[1] |
| Thifluzamide | Rhizoctonia solani | Not specified |
| Boscalid | Homo sapiens | ~1.6 (4.8 µM) |
In Vivo Efficacy
In vivo studies provide a more comprehensive understanding of a compound's performance in a biological system.
Table 3: In Vivo Protective Efficacy against Rhizoctonia solani
| Compound (Concentration) | Protective Efficacy (%) |
| This compound (200 µg/mL) | 75.76[1] |
| Thifluzamide (200 µg/mL) | 84.31[1] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
References
Safety Operating Guide
Proper Disposal Procedures for Sdh-IN-4: A General Laboratory Guide
Disclaimer: Specific disposal procedures for a chemical explicitly named "Sdh-IN-4" are not available in public resources. The following information provides essential, immediate safety and logistical guidance based on general best practices for the disposal of succinate dehydrogenase inhibitors (SDHIs) and other potentially hazardous research chemicals. Researchers, scientists, and drug development professionals must consult their institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) before handling and disposal. If an SDS for "this compound" is available from the manufacturer, its instructions supersede the general guidance provided here.
Succinate dehydrogenase inhibitors (SDHIs) are a class of compounds that block the mitochondrial respiratory chain, and as such, should be handled with care.[1][2] While some SDHIs are used as fungicides in agriculture, any novel or research-grade compound should be treated as potentially hazardous in a laboratory setting.[3]
Essential Safety and Logistical Information
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection. The following procedures outline a general workflow for the safe disposal of a research chemical like this compound.
Quantitative Data for Chemical Disposal (Illustrative Example)
The following table summarizes typical quantitative data that would be found in a Safety Data Sheet (SDS) and is critical for determining the correct disposal route. The values provided below are for illustrative purposes only and should be replaced with actual data from the compound-specific SDS.
| Parameter | Value (Example) | Significance for Disposal |
| pH Stability Range | 4.0 - 9.0 | Indicates the pH range in which the compound is stable. Disposal in solutions outside this range could lead to degradation into unknown, potentially more hazardous, substances. |
| Aqueous Solubility | < 0.1 g/L at 25°C | Low aqueous solubility suggests that disposal in the sanitary sewer is inappropriate. The compound may persist in aquatic environments. |
| Flash Point | > 100 °C | A high flash point indicates low flammability. However, it should not be disposed of with flammable solvents. |
| LD50 (Oral, Rat) | 200 - 2000 mg/kg | This value indicates moderate acute toxicity. Waste should be handled with appropriate personal protective equipment and segregated as toxic chemical waste. |
| Ecotoxicity (LC50, Fish) | 1 - 10 mg/L | High toxicity to aquatic life necessitates disposal as hazardous environmental waste. |
Experimental Protocol: General Procedure for Disposal of this compound Waste
This protocol details the steps for handling and disposing of waste generated from experiments involving this compound.
1. Waste Segregation:
- Solid Waste: Collect all solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (PPE) like gloves and weighing paper, and any absorbent materials from spills, in a dedicated, clearly labeled hazardous waste container. The container should be a sturdy, sealable plastic bag or drum.
- Liquid Waste: Collect all liquid waste containing this compound, including reaction mixtures, mother liquors from crystallization, and contaminated solvents, in a dedicated, labeled, and sealed hazardous waste container. The container should be made of a material compatible with the solvents used. Do not mix incompatible waste streams.
- Sharps Waste: Any sharps, such as needles or contaminated glassware, must be disposed of in a designated sharps container.[4]
2. Labeling:
- All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound" and any other components), the primary hazards (e.g., "Toxic"), and the accumulation start date.
3. Storage:
- Store waste containers in a designated, well-ventilated satellite accumulation area away from general laboratory traffic.
- Ensure containers are sealed to prevent leaks or evaporation.
- Follow any specific storage requirements, such as temperature control, if indicated in the SDS.[5]
4. Disposal Request:
- Once the waste container is full or has reached the institutional time limit for accumulation, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.
- Do not pour any waste containing this compound down the drain or dispose of it in the regular trash.
Workflow for Proper Disposal of this compound
The following diagram illustrates the logical steps for the safe handling and disposal of this compound in a laboratory setting.
References
- 1. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]
- 4. hscdsb.on.ca [hscdsb.on.ca]
- 5. unece.org [unece.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
